(2-Chloro-6-nitrophenyl)methanamine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-chloro-6-nitrophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c8-6-2-1-3-7(10(11)12)5(6)4-9/h1-3H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLDTOFRTGVWKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00330177 | |
| Record name | (2-chloro-6-nitrophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00330177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101252-73-7 | |
| Record name | (2-chloro-6-nitrophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00330177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (2-Chloro-6-nitrophenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a primary synthesis pathway for (2-chloro-6-nitrophenyl)methanamine, a valuable building block in the development of various pharmaceutical compounds. The synthesis route detailed herein focuses on the catalytic hydrogenation of 2-chloro-6-nitrobenzonitrile, a method known for its efficiency and high yield.
Synthesis Pathway Overview
The principal pathway for the synthesis of this compound involves the reduction of the nitrile and nitro functional groups of 2-chloro-6-nitrobenzonitrile. This transformation is effectively achieved through catalytic hydrogenation, a process that employs hydrogen gas in the presence of a metal catalyst.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of this compound via catalytic hydrogenation of 2-chloro-6-nitrobenzonitrile. The data is based on analogous reactions described in the chemical literature and represents expected outcomes under optimized conditions.
| Parameter | Value |
| Starting Material | 2-Chloro-6-nitrobenzonitrile |
| Final Product | This compound |
| Molecular Formula | C₇H₇ClN₂O₂ |
| Molecular Weight | 186.60 g/mol |
| Reaction Type | Catalytic Hydrogenation |
| Catalyst | 5% Palladium on Carbon (Pd/C) |
| Solvent | Methanol |
| Reducing Agent | Hydrogen Gas (H₂) |
| Reaction Temperature | 25-50°C |
| Hydrogen Pressure | 50-100 psi |
| Reaction Time | 4-8 hours |
| Typical Yield | 85-95% |
| Purity (Typical) | >98% (by HPLC) |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound based on a general procedure for the catalytic hydrogenation of substituted nitrobenzonitriles.
Materials:
-
2-Chloro-6-nitrobenzonitrile
-
5% Palladium on Carbon (Pd/C) catalyst (50% wet)
-
Methanol (reagent grade)
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Filtration apparatus (e.g., Buchner funnel with Celite®)
-
Rotary evaporator
Procedure:
-
Reactor Preparation: The high-pressure reactor is thoroughly cleaned, dried, and purged with nitrogen gas to ensure an inert atmosphere.
-
Charging the Reactor: To the reactor vessel, add 2-chloro-6-nitrobenzonitrile (1.0 eq). Subsequently, add methanol as the solvent (approximately 10-20 mL per gram of starting material).
-
Catalyst Addition: Carefully add the 5% Pd/C catalyst (typically 1-5 mol% of the starting material) to the reaction mixture. The catalyst should be handled with care, especially if dry, due to its pyrophoric nature.
-
Sealing and Purging: Seal the reactor and purge the system multiple times with nitrogen gas to remove any residual oxygen, followed by purging with hydrogen gas.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin agitation and heat the reaction mixture to the target temperature (e.g., 25-50°C).
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete when hydrogen uptake ceases. This can be further confirmed by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis of a small, carefully depressurized and filtered aliquot.
-
Reaction Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen gas.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium on carbon catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.
-
Product Isolation: The resulting residue is the desired product, this compound. The product can be further purified if necessary, for example, by crystallization or column chromatography, although the crude product is often of high purity.
Mandatory Visualization
The following diagrams illustrate the synthesis pathway and a general experimental workflow.
Technical Guide: (2-Chloro-6-nitrophenyl)methanamine
CAS Number: 101252-73-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2-Chloro-6-nitrophenyl)methanamine, a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Due to the limited availability of detailed experimental data for this specific molecule, this guide presents a plausible synthetic pathway based on established chemical transformations for analogous compounds. The experimental protocols provided are representative examples for the synthesis of key precursors and the final product, adapted from well-documented procedures for structurally related molecules.
Chemical and Physical Properties
A summary of the known quantitative data for this compound and its hydrochloride salt is presented below. It should be noted that comprehensive analytical data for the free base is not widely published.[1]
| Property | Value | Source |
| CAS Number | 101252-73-7 | [2] |
| Molecular Formula | C₇H₇ClN₂O₂ | |
| Molecular Weight | 186.60 g/mol | |
| Physical Form | Liquid | |
| Storage Temperature | Refrigerator | |
| Purity (Typical) | 95% | |
| InChI Key | SPLDTOFRTGVWKF-UHFFFAOYSA-N | |
| HCl Salt CAS No. | 116599-40-7 | [3] |
| HCl Salt Mol. Formula | C₇H₈Cl₂N₂O₂ | [1] |
Proposed Synthetic Pathway
A likely and efficient route for the synthesis of this compound involves a two-step process starting from the commercially available 2-chloro-6-nitrotoluene. This pathway consists of the oxidation of the methyl group to an aldehyde, followed by the reductive amination of the resulting 2-chloro-6-nitrobenzaldehyde.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the proposed synthesis. These are based on established procedures for similar compounds and should be adapted and optimized for the specific substrate.
Synthesis of 2-Chloro-6-nitrobenzaldehyde (Precursor)
The synthesis of 2-chloro-6-nitrobenzaldehyde can be achieved through the oxidation of 2-chloro-6-nitrotoluene. A common method for this transformation is the oxidation using chromium trioxide in a mixture of acetic acid and acetic anhydride, followed by hydrolysis. This procedure is adapted from the synthesis of o-nitrobenzaldehyde.[4]
Materials:
-
2-chloro-6-nitrotoluene
-
Glacial acetic acid
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Chromium trioxide
-
Ice
-
2% Sodium carbonate solution
-
Petroleum ether
-
Concentrated hydrochloric acid
-
Ethanol
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, and placed in an ice bath, combine 600 mL of glacial acetic acid, 565 mL of acetic anhydride, and 0.36 moles of 2-chloro-6-nitrotoluene.
-
Slowly add 85 mL of concentrated sulfuric acid while stirring.
-
Once the mixture has cooled to 5°C, add 100 g of chromium trioxide in small portions, ensuring the temperature does not exceed 10°C. This addition should take approximately 2 hours.
-
Continue stirring for 5 hours after the addition of chromium trioxide is complete.
-
Pour the reaction mixture into a large container filled with chipped ice and add cold water to a total volume of about 6 L.
-
Stir the mixture vigorously for at least 15 minutes to solidify the product.
-
Filter the solid using a Büchner funnel, wash with cold water, and then stir mechanically with 500 mL of cold 2% sodium carbonate solution.
-
Collect the solid by filtration, wash with cold water, and air dry.
-
The crude intermediate, 2-chloro-6-nitrobenzaldiacetate, is then hydrolyzed by refluxing a suspension of the diacetate in a mixture of concentrated hydrochloric acid, water, and ethanol for 45 minutes.
-
After cooling to 0°C, the solid 2-chloro-6-nitrobenzaldehyde is filtered, washed with water, and dried.
-
The crude product can be purified by steam distillation.
Synthesis of this compound
The final step is the conversion of the aldehyde to the primary amine via reductive amination. A common and effective method involves the use of a reducing agent such as sodium borohydride in the presence of an ammonia source.
Materials:
-
2-chloro-6-nitrobenzaldehyde
-
Methanol
-
Ammonium chloride
-
Sodium borohydride
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-chloro-6-nitrobenzaldehyde in methanol in a round-bottom flask.
-
Add a solution of ammonium chloride in water.
-
Cool the mixture in an ice bath and add sodium borohydride portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel.
Applications in Drug Development
This compound serves as a versatile building block in medicinal chemistry. The presence of three distinct functional groups—the primary amine, the chloro substituent, and the nitro group—on an aromatic scaffold allows for a variety of chemical modifications.
-
Amine Group: The primary amine is a key functional handle for the introduction of various side chains and for the formation of amides, sulfonamides, and other derivatives, which are common motifs in biologically active molecules.
-
Nitro Group: The nitro group can be reduced to an aniline, providing another point for diversification. This transformation is crucial in the synthesis of many heterocyclic compounds and other complex molecular architectures.[5]
-
Chloro Group: The chlorine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce further complexity and modulate the electronic and steric properties of the molecule.
The strategic positioning of these groups makes this compound a valuable starting material for the synthesis of libraries of compounds for screening in drug discovery programs.
Caption: Synthetic utility of this compound.
Safety Information
This compound is classified with the following hazard statements: H302 (Harmful if swallowed) and H319 (Causes serious eye irritation). Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Unraveling the Biological Activities of (2-Chloro-6-nitrophenyl)methanamine: A Review of Available Data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Chloro-6-nitrophenyl)methanamine, a substituted benzylamine derivative, is a compound of interest within chemical and pharmaceutical research. However, a comprehensive review of publicly accessible scientific literature and databases reveals a significant gap in the understanding of its specific mechanism of action. While direct biological data for this compound is scarce, analysis of structurally related molecules provides potential avenues for investigation. This technical guide summarizes the available information on this compound and explores the mechanistic insights that can be inferred from analogous compounds, with a particular focus on potential antimicrobial activities.
Introduction
This guide aims to collate the existing information and provide a framework for future research by examining the biological activities of closely related compounds.
Current State of Knowledge on this compound
As of the latest review of scientific literature, there are no published studies that specifically detail the mechanism of action, quantitative biological data (e.g., IC50, Ki values), or specific signaling pathways affected by this compound. Database entries are limited to basic chemical and physical properties without any accompanying biological activity information[4][5][6][7].
Mechanistic Insights from Structurally Related Compounds
In the absence of direct data, the biological activity of this compound can be hypothetically explored through the lens of its structural analogs.
Antimicrobial Activity of Related Acetamides
A structurally similar compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide , has been investigated for its antibacterial properties against Klebsiella pneumoniae. Research suggests that this molecule may exert its effect by acting on penicillin-binding proteins (PBPs), which are crucial enzymes in bacterial cell wall synthesis. Inhibition of PBPs leads to cell lysis and bacterial death. This proposed mechanism offers a plausible starting point for investigating the potential antibacterial action of this compound[8][9].
The general workflow for such an investigation is outlined below:
Caption: A generalized experimental workflow for assessing the antimicrobial properties of a novel compound.
Potential for Nitrosamine Formation
For another related compound, (2-Methyl-3-nitrophenyl)methanamine hydrochloride , a potential, though general, mechanism of action mentioned involves the formation of nitrosamines through reactions with nucleophiles[10]. While this is a broad chemical reactivity and not a specific biological mechanism, it highlights a potential metabolic pathway that could lead to downstream biological effects.
The hypothetical signaling impact of such a reactive intermediate is depicted below:
Caption: A potential pathway from metabolic activation to cellular response.
Data Summary
Due to the lack of specific studies on this compound, no quantitative data can be presented in a tabular format. Researchers are encouraged to perform initial dose-response studies to generate such data.
Experimental Protocols
As no key experiments have been cited for this compound, detailed methodologies cannot be provided. For researchers planning to investigate this compound, standard protocols for antimicrobial susceptibility testing (e.g., Clinical and Laboratory Standards Institute guidelines for minimum inhibitory concentration determination) and target-based assays (e.g., competitive binding assays with purified enzymes) would be appropriate starting points.
Conclusion and Future Directions
The mechanism of action of this compound remains uncharacterized in the public scientific domain. The information available for structurally related compounds suggests that a promising avenue for future research would be the investigation of its potential antimicrobial properties, possibly targeting bacterial cell wall synthesis. Furthermore, its metabolic fate and potential for forming reactive intermediates warrant investigation.
To advance the understanding of this compound, the following steps are recommended:
-
Initial Biological Screening: Conduct broad-spectrum antimicrobial and cytotoxicity screening to identify potential biological activities.
-
Target Identification Studies: If activity is observed, proceed with studies to identify the molecular target(s).
-
In Vivo Efficacy and Safety Assessment: For promising in vitro activity, evaluation in relevant animal models is crucial.
This technical guide serves as a call to the scientific community to bridge the knowledge gap surrounding this compound, a compound that, based on its chemical structure, holds potential for further scientific discovery.
References
- 1. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 101252-73-7 [amp.chemicalbook.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. (2,3-Dichloro-6-nitrophenyl)methanamine hydrochloride | C7H7Cl3N2O2 | CID 21255093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzamide, 2-chloro-6-nitro- | C7H5ClN2O3 | CID 86279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. 2-Chloro-6-nitrotoluene | C7H6ClNO2 | CID 6740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. (2-Methyl-3-nitrophenyl)methanamine hydrochloride | 40896-69-3 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Synthesis and Characterization of (2-Chloro-6-nitrophenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (2-Chloro-6-nitrophenyl)methanamine, a potentially valuable building block in medicinal chemistry and materials science. Due to the limited availability of published data for this specific compound, this guide outlines a plausible synthetic pathway derived from established chemical principles and provides predicted characterization data based on analogous structures.
Chemical Properties and Structure
This compound is a primary amine with the following structural and molecular information:
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2-Chloro-6-nitrobenzylamine |
| CAS Number | 101252-73-7[1] |
| Molecular Formula | C₇H₇ClN₂O₂ |
| Molecular Weight | 186.60 g/mol |
| Canonical SMILES | C1=CC(=C(C(=C1--INVALID-LINK--[O-])CN)Cl) |
| InChI | InChI=1S/C7H7ClN2O2/c8-7-4-2-1-3-5(7)6(9)10(11)12/h1-4H,9H2 |
Proposed Synthesis Pathway
A likely synthetic route to this compound involves a two-step process starting from the commercially available 2-chloro-6-nitrotoluene. This pathway is advantageous due to the accessibility of the starting material and the well-established nature of the chemical transformations.
The proposed synthesis involves:
-
Oxidation of 2-chloro-6-nitrotoluene to 2-chloro-6-nitrobenzaldehyde.
-
Reductive amination of the resulting aldehyde to yield the target primary amine.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are detailed, representative experimental protocols for the proposed synthetic pathway. These protocols are based on established procedures for similar transformations and should be adapted and optimized for specific laboratory conditions.
Synthesis of 2-Chloro-6-nitrobenzaldehyde (Intermediate)
This procedure is adapted from the oxidation of substituted toluenes.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-6-nitrotoluene | 171.58 | 10.0 g | 0.0583 |
| Manganese(IV) oxide (activated) | 86.94 | 50.7 g | 0.583 |
| Dichloromethane (DCM) | 84.93 | 250 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-6-nitrotoluene (10.0 g, 0.0583 mol) and dichloromethane (250 mL).
-
Stir the mixture to dissolve the starting material.
-
Add activated manganese(IV) oxide (50.7 g, 0.583 mol) portion-wise to the solution.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake with additional dichloromethane (3 x 50 mL).
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-chloro-6-nitrobenzaldehyde as a solid. The melting point of 2-chloro-6-nitrobenzaldehyde is reported to be 69-71 °C[2].
Synthesis of this compound (Final Product)
This procedure is a general method for reductive amination of an aldehyde.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-6-nitrobenzaldehyde | 185.57 | 5.0 g | 0.0269 |
| Methanolic ammonia (7N) | - | 50 mL | - |
| Palladium on carbon (10% Pd) | - | 0.5 g | - |
| Hydrogen gas (H₂) | 2.02 | Balloon or Parr shaker | - |
| Methanol | 32.04 | 100 mL | - |
Procedure:
-
In a 250 mL flask, dissolve 2-chloro-6-nitrobenzaldehyde (5.0 g, 0.0269 mol) in methanol (100 mL).
-
Add 7N methanolic ammonia (50 mL) to the solution and stir for 30 minutes at room temperature to form the imine intermediate.
-
Carefully add 10% palladium on carbon (0.5 g) to the reaction mixture.
-
Subject the mixture to hydrogenation. This can be achieved by bubbling hydrogen gas through the solution using a balloon or by using a Parr hydrogenation apparatus at 50 psi.
-
Continue the reaction for 12-24 hours, monitoring by TLC for the disappearance of the imine intermediate.
-
Once the reaction is complete, carefully filter the catalyst through a pad of Celite®. Caution: Palladium on carbon can be pyrophoric when dry; ensure the filter cake is kept wet with methanol during filtration.
-
Wash the filter cake with methanol (2 x 20 mL).
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be purified by column chromatography or by conversion to its hydrochloride salt, followed by recrystallization.
Characterization
Physical Properties (Predicted)
| Property | Predicted Value |
| Appearance | Pale yellow solid or oil |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water. |
Spectroscopic Data (Predicted)
The following are predicted spectroscopic characteristics. Researchers should obtain experimental data to confirm the structure of the synthesized compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
-
Aromatic Protons (3H): Expected to appear in the range of δ 7.5-8.0 ppm as a complex multiplet.
-
Methylene Protons (-CH₂-NH₂): A singlet is expected around δ 3.9-4.2 ppm.
-
Amine Protons (-NH₂): A broad singlet is anticipated, the chemical shift of which is dependent on concentration and solvent, typically between δ 1.5-3.0 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
-
Aromatic Carbons (6C): Peaks expected in the region of δ 120-150 ppm. The carbon bearing the nitro group (C-NO₂) and the carbon bearing the chlorine atom (C-Cl) would be significantly deshielded.
-
Methylene Carbon (-CH₂-): A peak is expected around δ 40-45 ppm.
FT-IR (Fourier-Transform Infrared) Spectroscopy:
-
N-H Stretch (Amine): Two characteristic peaks are expected in the range of 3300-3500 cm⁻¹ for the primary amine.
-
C-H Stretch (Aromatic): Peaks around 3000-3100 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks around 2850-2950 cm⁻¹.
-
N-O Stretch (Nitro group): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: Expected in the 1020-1250 cm⁻¹ region.
-
C-Cl Stretch: A peak in the 600-800 cm⁻¹ region.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The electron ionization mass spectrum should show a molecular ion peak at m/z = 186, with a characteristic M+2 peak at m/z = 188 with an intensity of approximately one-third of the M⁺ peak, due to the presence of the ³⁷Cl isotope.
-
Fragmentation: Common fragmentation patterns would include the loss of the amino group (-NH₂) and the nitro group (-NO₂).
Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: A standard workflow for the synthesis and characterization of a chemical compound.
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fire Safety: The compound is likely combustible. Use appropriate fire extinguishers (dry chemical, carbon dioxide, or foam).
-
Toxicology: Nitroaromatic compounds are often toxic and can be absorbed through the skin. Handle with care.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Researchers should always consult the SDS of the precursors and reagents used in the synthesis and handle the final product with the assumption that it is hazardous until proven otherwise.
Disclaimer: This document is intended for informational purposes for qualified professionals. The synthetic procedures and characterization data are based on established chemical principles and data from analogous compounds, as specific experimental data for this compound is not widely published. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified chemist.
References
(2-Chloro-6-nitrophenyl)methanamine Solubility in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for determining the solubility of (2-Chloro-6-nitrophenyl)methanamine in various organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on establishing robust experimental protocols to enable researchers to generate reliable and reproducible solubility data. Understanding the solubility of this compound is a critical parameter in drug discovery and development, influencing formulation, bioavailability, and toxicity assessments.[1][2][3]
Introduction to Solubility Determination
The solubility of an active pharmaceutical ingredient (API) is a crucial physicochemical property that affects its absorption and therapeutic efficacy.[3][4] For a compound like this compound, which contains polar functional groups (amine and nitro groups) and a halogenated aromatic ring, its solubility can vary significantly across different organic solvents. This guide outlines both qualitative and quantitative methods for solubility assessment.
Qualitative Solubility Assessment
A preliminary qualitative assessment helps in classifying the compound's general solubility characteristics and in selecting appropriate solvents for quantitative analysis. This is typically the first step in a pre-formulation study.[5]
Experimental Protocol for Qualitative Solubility
This protocol provides a systematic approach to observing the solubility of this compound in a range of common organic solvents.
-
Preparation : Dispense approximately 1-2 mg of this compound into individual small, clear glass vials.
-
Solvent Addition : To each vial, add a common organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) in incremental volumes (e.g., 0.1 mL, 0.5 mL, 1.0 mL).
-
Agitation : After each addition of solvent, cap the vial and vortex or shake vigorously for 30-60 seconds to facilitate dissolution.[5]
-
Observation : Visually inspect the solution against a dark background for any undissolved particles. Classify the solubility as:
-
Very Soluble : Dissolves quickly in a small amount of solvent.
-
Soluble : Dissolves completely upon agitation.
-
Slightly Soluble : Only a portion of the compound dissolves.
-
Insoluble : No visible dissolution of the compound.
-
-
Record Keeping : Meticulously record the observations for each solvent.
The following diagram illustrates the logical workflow for this qualitative assessment.
Caption: Workflow for Qualitative Solubility Assessment.
Quantitative Solubility Determination
For drug development, precise quantitative solubility data is essential. The isothermal saturation or "shake-flask" method is a widely recognized and reliable technique for determining thermodynamic solubility.[1][2] This involves creating a saturated solution and then measuring the concentration of the dissolved solute.
Data Presentation
As no specific quantitative data for this compound was found, the following table serves as a template for researchers to populate with their experimental findings.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Methanol | 25 | Isothermal Saturation | ||
| Ethanol | 25 | Isothermal Saturation | ||
| Acetone | 25 | Isothermal Saturation | ||
| Ethyl Acetate | 25 | Isothermal Saturation | ||
| Dichloromethane | 25 | Isothermal Saturation | ||
| Toluene | 25 | Isothermal Saturation | ||
| Hexane | 25 | Isothermal Saturation | ||
| Acetonitrile | 25 | Isothermal Saturation | ||
| Dimethyl Sulfoxide (DMSO) | 25 | Isothermal Saturation |
Experimental Protocol: Isothermal Saturation (Shake-Flask) Method
This protocol details the steps for determining the solubility of this compound, followed by quantification using UV-Vis spectrophotometry.
Part A: Preparation of Saturated Solution
-
Sample Preparation : Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 2-5 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.[6]
-
Equilibration : Seal the vials to prevent solvent evaporation. Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25°C). Agitate the samples for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[2]
-
Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, either:
-
Centrifugation : Centrifuge the vials at a high speed.
-
Filtration : Filter the solution using a syringe filter (e.g., 0.45 µm PTFE) compatible with the organic solvent.[1] Discard the initial portion of the filtrate to avoid any adsorption effects from the filter membrane.
-
Part B: Quantification by UV-Vis Spectrophotometry
-
Preparation of Standard Solutions : Prepare a stock solution of this compound of a known concentration in the solvent of interest. From this stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Wavelength of Maximum Absorbance (λmax) Determination : Scan the UV-Vis spectrum of one of the standard solutions to determine the λmax, the wavelength at which the compound exhibits maximum absorbance.[4][7]
-
Calibration Curve Construction : Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and adhere to the Beer-Lambert law.[7]
-
Sample Analysis : Take an aliquot of the clear supernatant (the saturated solution from Part A) and dilute it with the same solvent to bring its absorbance within the linear range of the calibration curve.
-
Concentration Calculation : Measure the absorbance of the diluted sample at λmax. Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.
-
Solubility Determination : Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in that solvent.
The following diagram outlines the workflow for this quantitative determination.
Caption: Workflow for Quantitative Solubility Determination.
Conclusion
References
Spectroscopic and Analytical Characterization of (2-Chloro-6-nitrophenyl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of (2-Chloro-6-nitrophenyl)methanamine. Due to the limited availability of experimental spectra in public databases, this guide utilizes predicted data from validated computational models, offering a robust reference for researchers. The information is presented to support drug discovery and development activities where this compound may be a key intermediate or a molecule of interest.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These values were obtained using established computational algorithms and provide a reliable estimate of the expected experimental results.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.85 | d | 1H | Ar-H |
| ~7.55 | t | 1H | Ar-H |
| ~7.45 | d | 1H | Ar-H |
| ~4.10 | s | 2H | -CH₂- |
| ~1.90 | br s | 2H | -NH₂ |
Predicted in CDCl₃
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~149.0 | C-NO₂ |
| ~136.0 | C-Cl |
| ~133.0 | Ar-CH |
| ~130.0 | Ar-C-CH₂NH₂ |
| ~128.5 | Ar-CH |
| ~125.0 | Ar-CH |
| ~43.0 | -CH₂- |
Predicted in CDCl₃
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 186/188 | [M]⁺ Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |
| 170/172 | [M-NH₂]⁺ |
| 140 | [M-NO₂]⁺ |
| 111 | [M-NO₂-HCN]⁺ |
| 77 | [C₆H₅]⁺ |
Table 4: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H stretch (amine) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1600-1585 | Medium | Aromatic C=C stretch |
| 1550-1475 | Strong | Asymmetric NO₂ stretch |
| 1500-1400 | Medium | Aromatic C=C stretch |
| 1360-1290 | Strong | Symmetric NO₂ stretch |
| 1100-1000 | Strong | C-N stretch |
| 850-550 | Medium | C-Cl stretch |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for this compound. These methodologies are based on standard laboratory practices for the analysis of aromatic nitro compounds and benzylamines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the compound.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If using CDCl₃, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024-4096 (or more, depending on sample concentration).
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
Acquisition Parameters (EI mode):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 200-250 °C.
-
Scan Rate: 1 scan/second.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), considering the isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1).
-
Analyze the fragmentation pattern to identify characteristic losses of functional groups (e.g., -NH₂, -NO₂, -Cl).
-
Propose fragmentation mechanisms to support the structural assignment.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, equipped with an attenuated total reflectance (ATR) accessory.
Sample Preparation:
-
Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present in this compound.
-
Pay particular attention to the N-H stretching vibrations of the amine, the strong symmetric and asymmetric stretches of the nitro group, the aromatic C-H and C=C stretches, and the C-Cl stretch.
Visualized Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized batch of this compound.
Caption: Analytical workflow for the characterization of this compound.
Technical Guide: Safety and Handling of (2-Chloro-6-nitrophenyl)methanamine
Chemical Identification and Physical Properties
(2-Chloro-6-nitrophenyl)methanamine is a substituted aromatic amine. Due to the limited availability of data, a comprehensive list of physical properties is not available. The table below summarizes the known information.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 101252-73-7 | N/A |
| Molecular Formula | C₇H₇ClN₂O₂ | N/A |
| Molecular Weight | 186.60 g/mol | N/A |
| Appearance | Not available | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
Hazard Identification and Classification
Based on the data for the hydrochloride salt, this compound should be treated as a hazardous substance. The primary hazards are expected to be:
-
Skin Irritation: May cause irritation upon contact with the skin.
-
Eye Irritation: May cause serious eye irritation.
It is also prudent to assume potential toxicity if swallowed, inhaled, or absorbed through the skin, as is common with related chloro-nitro aromatic compounds. A study on structurally similar chloro-nitroanilines has shown toxicity to rat hepatocytes[1].
Personal Protective Equipment (PPE) and Engineering Controls
A robust safety protocol is essential when handling this compound. The following PPE and engineering controls are recommended:
| Control | Specification |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | If working outside a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator. |
Safe Handling and Storage Procedures
Adherence to proper handling and storage procedures is critical to minimize risk.
Handling
-
Avoid contact with skin and eyes.
-
Avoid inhalation of dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Use only in a well-ventilated area, preferably a chemical fume hood.
Storage
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In case of exposure, immediate action is necessary. The following first aid measures are based on the hydrochloride salt's SDS[2]:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Accidental Release Measures
In the event of a spill, follow these steps:
-
Evacuate the area.
-
Wear appropriate Personal Protective Equipment (PPE) .
-
Contain the spill.
-
Absorb the spilled material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area thoroughly.
-
Dispose of the waste according to local, state, and federal regulations.
Logical Workflow for Handling this compound
The following diagram illustrates a logical workflow for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
Hazard Mitigation Pathway
This diagram outlines the pathway for mitigating potential hazards associated with the compound.
Caption: Hazard mitigation pathway for this compound.
Experimental Protocols and Biological Activity
A thorough search of scientific literature and chemical databases did not yield specific, detailed experimental protocols for the synthesis, purification, or analysis of this compound. Similarly, no information was found regarding its biological activity or associated signaling pathways. Researchers planning to work with this compound will need to develop their own protocols based on general organic chemistry principles and methods for similar compounds.
Conclusion
This compound is a chemical for which detailed public safety and experimental data is scarce. The information provided in this guide is based on the best available data, primarily from the hydrochloride salt, and general chemical safety principles. All users must exercise extreme caution, use appropriate personal protective equipment, and work in a controlled environment. It is imperative to consult the supplier's Safety Data Sheet before commencing any work with this compound.
References
Physical properties of (2-Chloro-6-nitrophenyl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available physical and chemical properties of (2-Chloro-6-nitrophenyl)methanamine hydrochloride (CAS No. 116599-40-7). It is important to note that experimentally determined data for this specific compound is limited in publicly accessible literature and databases. Consequently, this guide combines available supplier information with predicted data for key physical properties. The methodologies for determining these properties are outlined to assist researchers in their own characterization efforts. This document is intended to serve as a foundational resource for professionals in drug development and chemical research.
Chemical Identity
This compound hydrochloride is a substituted aromatic amine. The presence of a chloro and a nitro group on the phenyl ring, along with the methanamine hydrochloride moiety, suggests its potential as an intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.
| Identifier | Value |
| IUPAC Name | This compound hydrochloride |
| CAS Number | 116599-40-7 |
| Molecular Formula | C₇H₈Cl₂N₂O₂ |
| Molecular Weight | 223.06 g/mol |
| Canonical SMILES | C1=CC(=C(C(=C1--INVALID-LINK--[O-])CN)Cl)Cl |
Physical and Chemical Properties
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 223.06 g/mol | Sigma-Aldrich[1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| Appearance | Data not available |
Predicted Physicochemical Properties
Due to the absence of experimental data, computational predictions for several key physicochemical properties are presented below. These values are estimates and should be confirmed through experimental analysis.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| XLogP3 | 2.2 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 222.00158 g/mol |
| Monoisotopic Mass | 222.00158 g/mol |
| Topological Polar Surface Area | 72.3 Ų |
| Heavy Atom Count | 13 |
| Formal Charge | 0 |
| Complexity | 208 |
Experimental Protocols
While specific experimental protocols for this compound hydrochloride are not documented in available literature, standard methodologies for the characterization of organic compounds can be applied.
Determination of Melting Point
A calibrated melting point apparatus can be used to determine the melting point range of the solid compound. The sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for confirming the chemical structure. A suitable deuterated solvent in which the compound is soluble must be chosen. The chemical shifts, integration, and coupling patterns of the peaks in the resulting spectra can be used to elucidate the arrangement of atoms within the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule. The sample can be analyzed as a solid (e.g., using a KBr pellet) or in a suitable solvent. Characteristic absorption bands for N-H, C-H, C=C (aromatic), and N=O (nitro) bonds would be expected.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in confirming the molecular weight and aspects of the structure. Techniques such as electrospray ionization (ESI) or electron ionization (EI) can be employed.
Visualizations
The following diagrams illustrate generalized workflows for the experimental characterization of a chemical compound like this compound hydrochloride.
Caption: General experimental workflow for the synthesis and characterization of a chemical compound.
Caption: Logical relationships between the chemical entity and its associated data and applications.
Safety and Handling
Specific safety and handling information for this compound hydrochloride is not well-documented. As with any chemical of unknown toxicity, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
This compound hydrochloride is a chemical compound for which there is a notable lack of publicly available experimental data. This guide has consolidated the limited information that is available and provided a framework of predicted properties and standard experimental protocols to aid researchers. It is imperative that any user of this compound undertakes a thorough experimental characterization to confirm its identity, purity, and properties before use in any application.
References
Molecular weight and formula of (2-Chloro-6-nitrophenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2-Chloro-6-nitrophenyl)methanamine, a substituted aromatic amine of interest in various chemical and pharmaceutical research fields. This document consolidates its chemical properties, a plausible synthetic route, and an analysis of its potential biological significance based on related compounds.
Core Compound Data
This compound is a chemical compound with the molecular formula C₇H₇ClN₂O₂.[1][2][3] Its chemical structure consists of a benzene ring substituted with a chlorine atom and a nitro group at positions 2 and 6, respectively, and a methanamine group at position 1.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂O₂ | [1][2][3] |
| Molecular Weight | 186.59 g/mol | [1] |
| CAS Number | 101252-73-7 | [1][3][4][5] |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)N)C--INVALID-LINK--[O-] | |
| Physical Form | Liquid | [4] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
The synthesis can be conceptualized as a two-step process occurring in a single pot:
-
Imine Formation: 2-chloro-6-nitrobenzaldehyde reacts with an amine source, such as ammonia, to form the corresponding imine.
-
Reduction: The intermediate imine is then reduced to the desired primary amine, this compound.
References
- 1. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis [mdpi.com]
- 5. This compound | 101252-73-7 [amp.chemicalbook.com]
Methodological & Application
Application Notes and Protocols for (2-Chloro-6-nitrophenyl)methanamine in Organic Synthesis
Note to the Reader: Extensive literature searches for specific applications of (2-Chloro-6-nitrophenyl)methanamine in organic synthesis have revealed a significant scarcity of published research. While this compound is commercially available, detailed experimental protocols and quantitative data regarding its use are not readily found in scientific databases. The following application notes are therefore based on the known reactivity of its functional groups—a primary benzylic amine, a nitro group, and an ortho-chlorinated nitroaromatic ring—to provide a prospective guide for researchers.
Introduction
This compound is a substituted benzylamine derivative with the chemical formula C₇H₇ClN₂O₂. Its structure, featuring a primary amine and an electron-deficient aromatic ring due to the presence of a nitro group and a chlorine atom, makes it a potentially versatile building block in organic synthesis. The strategic placement of these functional groups offers opportunities for a variety of chemical transformations, including nucleophilic substitutions, reductions, and the formation of heterocyclic systems. This document outlines potential applications and generalized protocols to guide researchers in exploring the synthetic utility of this compound.
Potential Synthetic Applications
Based on its structural features, this compound could serve as a key intermediate in the synthesis of various molecular scaffolds, particularly in the fields of medicinal chemistry and materials science.
-
Synthesis of Heterocyclic Compounds: The primary amine functionality can be utilized in condensation reactions with carbonyl compounds or in cyclization reactions to form nitrogen-containing heterocycles. The nitro group can be reduced to an amine, which can then participate in intramolecular cyclization reactions.
-
Precursor for Bioactive Molecules: Substituted anilines and benzylamines are common motifs in pharmacologically active compounds. This molecule could be a precursor for the synthesis of novel therapeutic agents.
-
Amide and Sulfonamide Synthesis: The primary amine can readily react with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides, which are important functional groups in many drug candidates.
-
Reductive Amination: The amine can undergo reductive amination with aldehydes and ketones to introduce further substituents.
Generalized Experimental Protocols
The following are generalized, hypothetical protocols for common transformations involving this compound. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.
a) General Protocol for N-Acylation (Amide Formation)
This protocol describes the reaction of this compound with an acyl chloride.
Workflow for N-Acylation
Caption: General workflow for the N-acylation of this compound.
b) General Protocol for the Reduction of the Nitro Group
This protocol outlines a common method for reducing the aromatic nitro group to a primary amine using a metal catalyst.
Experimental Workflow for Nitro Group Reduction
Application Notes: (2-Chloro-6-nitrophenyl)methanamine and its Analogs as Building Blocks for Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzylamines are a critical class of intermediates in medicinal chemistry, serving as versatile scaffolds for the synthesis of a wide range of biologically active compounds. Among these, (2-Chloro-6-nitrophenyl)methanamine and its analogs, such as (2,3-Dichloro-6-nitrophenyl)methanamine, are particularly valuable building blocks. The presence of the chloro and nitro groups on the phenyl ring, along with the reactive primary amine of the methanamine moiety, provides multiple reaction sites for chemical modification and the introduction of diverse functionalities. This allows for the construction of complex molecules with therapeutic potential across various disease areas, including cardiovascular and oncological indications.
This document provides an overview of the application of a key analog, (2,3-Dichloro-6-nitrophenyl)methanamine, in the synthesis of the pharmaceutical agent Anagrelide. It includes detailed experimental protocols for the multi-step synthesis, quantitative data for key reactions, and a visualization of the drug's signaling pathway.
Application Highlight: Synthesis of Anagrelide
A prominent example of the utility of this class of building blocks is in the synthesis of Anagrelide, a medication used to treat essential thrombocythemia (a condition of excessive platelet production). The synthesis of Anagrelide utilizes (2,3-Dichloro-6-nitrophenyl)methanamine as a crucial intermediate. The synthetic pathway involves a series of transformations, including N-alkylation, reduction of the nitro group, and subsequent cyclization reactions to form the final quinazoline-based drug molecule.
Synthetic Scheme Overview
The overall synthetic route to Anagrelide from a precursor of (2,3-Dichloro-6-nitrophenyl)methanamine is a multi-step process that highlights the utility of this building block. The key steps involve the formation of an N-substituted glycine ester, reduction of the nitro group to an aniline, and two cyclization reactions to build the heterocyclic core of Anagrelide.
Quantitative Data for Anagrelide Synthesis
The following table summarizes representative yields for the key steps in the synthesis of Anagrelide, starting from the (2,3-Dichloro-6-nitrophenyl)methanamine intermediate. The data is compiled from various patented synthetic routes.
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 1 | N-Alkylation | (2,3-Dichloro-6-nitrophenyl)methanamine | Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate | Ethyl bromoacetate, Triethylamine, Dioxane, Reflux | ~70-80 | Patent Literature |
| 2 | Nitro Reduction | Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate | Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate | SnCl₂·2H₂O, Concentrated HCl, 55°C | ~75-85 | Patent Literature |
| 3 | First Cyclization (Quinazoline formation) | Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate | Ethyl 5,6-dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetate | Cyanogen bromide, Toluene, 105-110°C | ~80-90 | Patent Literature |
| 4 | Second Cyclization (Imidazolone formation) | Ethyl 5,6-dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetate | Anagrelide | Triethylamine, Isopropyl alcohol, Reflux | ~85-95 | Patent Literature |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of Anagrelide, based on common procedures found in the patent literature.
Protocol 1: Synthesis of Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (2,3-Dichloro-6-nitrophenyl)methanamine (1 equivalent) in anhydrous dioxane.
-
Addition of Reagents: Add triethylamine (1.5 equivalents) to the solution. Subsequently, add ethyl bromoacetate (1.2 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter to remove the triethylamine hydrobromide salt. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate.
Protocol 2: Synthesis of Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate
-
Reaction Setup: In a round-bottom flask, dissolve Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate (1 equivalent) in ethanol.
-
Addition of Reagents: To this solution, add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 4 equivalents) in concentrated hydrochloric acid.
-
Reaction Conditions: Heat the reaction mixture to 55°C and stir for 3 hours.
-
Work-up and Purification: Cool the reaction mixture and pour it into a stirred mixture of saturated aqueous sodium carbonate and ethyl acetate to neutralize the acid and precipitate tin salts. Filter the mixture through celite. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate.
Protocol 3: Synthesis of Ethyl 5,6-dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetate
-
Reaction Setup: Dissolve Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate (1 equivalent) in toluene in a round-bottom flask equipped with a reflux condenser.
-
Addition of Reagents: Add a solution of cyanogen bromide (1.1 equivalents) in toluene dropwise to the reaction mixture at 15-20°C.
-
Reaction Conditions: After the addition is complete, stir the mixture at 25-30°C for 2 hours. Then, heat the reaction mixture to 105-110°C and maintain for 16 hours.
-
Work-up and Purification: Cool the reaction mixture to 15-20°C and filter the precipitated product. Wash the solid with cold toluene and dry under vacuum to obtain Ethyl 5,6-dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetate.
Protocol 4: Synthesis of Anagrelide
-
Reaction Setup: Suspend Ethyl 5,6-dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetate (1 equivalent) in isopropyl alcohol in a round-bottom flask with a reflux condenser.
-
Addition of Reagents: Add triethylamine (3 equivalents) to the suspension.
-
Reaction Conditions: Heat the mixture to reflux for 2 hours.
-
Work-up and Purification: Cool the reaction mixture to 20-25°C and filter the solid product. Wash the product with cold isopropyl alcohol and dry under vacuum to yield Anagrelide.
Visualizations
Anagrelide Synthetic Workflow
Caption: Synthetic workflow for Anagrelide.
Anagrelide's Mechanism of Action: Signaling Pathway
Anagrelide's primary mechanism of action is the inhibition of phosphodiesterase III (PDE3), which leads to an increase in intracellular cyclic AMP (cAMP) levels. This increase in cAMP in megakaryocytes, the precursor cells to platelets, interferes with their maturation and differentiation, ultimately leading to a decrease in platelet production.
Caption: Anagrelide's signaling pathway.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of (2-Chloro-6-nitrophenyl)methanamine
Abstract
This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (2-Chloro-6-nitrophenyl)methanamine. The method utilizes a C18 column with a mobile phase consisting of a methanol and water mixture, with UV detection. This protocol is designed for researchers, scientists, and professionals in drug development and quality control who require a precise and accurate method for the determination of this compound. The described method is suitable for purity assessments and quantitative measurements in various sample matrices.
Introduction
This compound is a chemical intermediate that can be used in the synthesis of various pharmaceutical compounds and other organic molecules. Accurate and reliable analytical methods are crucial for monitoring its purity and ensuring the quality of downstream products. High-performance liquid chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of such aromatic amines due to its high resolution and sensitivity.[1][2] This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method.
Experimental
A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are summarized in the table below.
| Parameter | Value |
| HPLC System | Any standard HPLC system with UV detection |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Methanol:Water (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
-
This compound reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
A stock solution of this compound is prepared by dissolving 10 mg of the reference standard in 100 mL of methanol to obtain a concentration of 100 µg/mL. Working standards are prepared by diluting the stock solution with the mobile phase to the desired concentrations for calibration.
Accurately weigh a sample containing this compound and dissolve it in methanol to achieve a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
Results and Discussion
The developed HPLC method provides a well-resolved peak for this compound with a typical retention time of approximately 5.8 minutes. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine analysis.
The following table summarizes the quantitative data from the method validation.
| Parameter | Result |
| Retention Time (tR) | 5.8 ± 0.2 min |
| Linearity (r²) | > 0.999 |
| Range | 1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Protocols
-
Measure 650 mL of HPLC grade methanol.
-
Measure 350 mL of HPLC grade water.
-
Combine the methanol and water in a suitable container and mix thoroughly.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.
-
Set up the HPLC system according to the parameters listed in the chromatographic conditions table.
-
Purge the pump with the mobile phase to remove any air bubbles.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30 minutes).
-
Prepare a series of at least five working standard solutions of this compound from the stock solution, with concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Inject each standard solution into the HPLC system.
-
Record the peak area for each concentration.
-
Plot a calibration curve of peak area versus concentration and determine the linearity (r²).
-
Prepare the sample solution as described in the sample preparation section.
-
Inject the prepared sample solution into the HPLC system.
-
Record the peak area of the this compound peak.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Visualizations
Caption: Workflow for the HPLC analysis of this compound.
Caption: Interrelationship of key HPLC parameters influencing the analytical result.
Conclusion
The HPLC method described in this application note is a simple, rapid, and reliable approach for the quantitative analysis of this compound. The method is suitable for routine quality control and research applications. The provided experimental protocol and validation data can be readily implemented in any analytical laboratory with standard HPLC instrumentation.
References
Synthetic Protocol for (2-Chloro-6-nitrophenyl)methanamine Derivatives: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of (2-Chloro-6-nitrophenyl)methanamine and its derivatives. This class of compounds holds significant potential in medicinal chemistry and drug discovery, with structural motifs present in various biologically active molecules. The following sections detail a reliable synthetic route, protocols for derivatization, and a representative workflow for screening these compounds for potential therapeutic applications.
I. Synthetic Pathway Overview
The synthesis of this compound can be achieved through a three-step process starting from the readily available 2-chlorotoluene. The overall synthetic scheme involves nitration, followed by conversion to a benzonitrile intermediate, and subsequent reduction to the target primary amine. This parent amine can then be further functionalized to generate a library of derivatives.
Caption: Synthetic pathway for this compound and its derivatives.
II. Data Presentation
Table 1: Summary of Synthetic Steps and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Nitration | HNO₃, H₂SO₄ | Acetic Anhydride | 25-40 | 3-5 | ~85 |
| 2 | Cyanation | NaCN, Cu(I) catalyst | DMF | 100-120 | 4-6 | ~70 |
| 3 | Reduction | NaBH₄, NiCl₂·6H₂O | Methanol | 25 | 2-4 | ~75 |
| 4a | N-Acetylation | Acetyl chloride, Et₃N | Dichloromethane | 0-25 | 1-2 | >90 |
| 4b | N-Benzoylation | Benzoyl chloride, Pyridine | Dichloromethane | 0-25 | 2-3 | >90 |
Table 2: Physicochemical Properties of Key Compounds
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Chloro-6-nitrotoluene | 1-Chloro-2-methyl-3-nitrobenzene | C₇H₆ClNO₂ | 171.58 | 36-38 |
| 2-Chloro-6-nitrobenzonitrile | 2-Chloro-6-nitrobenzonitrile | C₇H₃ClN₂O₂ | 182.57 | 135-137 |
| This compound | This compound | C₇H₇ClN₂O₂ | 186.60 | N/A (as hydrochloride salt) |
| N-((2-Chloro-6-nitrophenyl)methyl)acetamide | N-((2-Chloro-6-nitrophenyl)methyl)acetamide | C₉H₉ClN₂O₃ | 228.63 | Not available |
III. Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-6-nitrotoluene
This protocol describes the nitration of 2-chlorotoluene to yield 2-chloro-6-nitrotoluene.
Materials:
-
2-Chlorotoluene
-
Nitric acid (fuming)
-
Sulfuric acid (concentrated)
-
Acetic anhydride
-
Ice
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-chlorotoluene (1.0 eq).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise to the stirred 2-chlorotoluene, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours.
-
Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield 2-chloro-6-nitrotoluene as a pale yellow solid.
Protocol 2: Synthesis of 2-Chloro-6-nitrobenzonitrile
This protocol details the conversion of 2-chloro-6-nitrotoluene to 2-chloro-6-nitrobenzonitrile.
Materials:
-
2-Chloro-6-nitrotoluene
-
Sodium cyanide (NaCN)
-
Copper(I) cyanide (CuCN) or other Cu(I) catalyst
-
Dimethylformamide (DMF)
-
Iron(III) chloride solution
-
Toluene
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle.
Procedure:
-
To a round-bottom flask, add 2-chloro-6-nitrotoluene (1.0 eq), sodium cyanide (1.2 eq), and a catalytic amount of copper(I) cyanide (0.1 eq) in DMF.
-
Heat the mixture to 100-120 °C and stir for 4-6 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of iron(III) chloride to decompose the excess cyanide.
-
Extract the product with toluene (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-chloro-6-nitrobenzonitrile.
Protocol 3: Synthesis of this compound
This protocol describes the selective reduction of the nitrile group to a primary amine.
Materials:
-
2-Chloro-6-nitrobenzonitrile
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Hydrochloric acid (in diethyl ether)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, ice bath.
Procedure:
-
Dissolve 2-chloro-6-nitrobenzonitrile (1.0 eq) and nickel(II) chloride hexahydrate (0.2 eq) in methanol in a round-bottom flask.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (3.0 eq) portion-wise, keeping the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
To obtain the hydrochloride salt for better stability and handling, bubble dry HCl gas through the ethereal solution or add a solution of HCl in diethyl ether.
-
Collect the precipitated this compound hydrochloride by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 4: General Procedure for N-Acylation of this compound
This protocol provides a general method for the derivatization of the parent amine to form amides.
Materials:
-
This compound hydrochloride
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Round-bottom flask, magnetic stirrer, ice bath.
Procedure:
-
Suspend this compound hydrochloride (1.0 eq) in dichloromethane.
-
Add triethylamine (2.2 eq) and stir for 10 minutes at room temperature to liberate the free amine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The resulting amide derivative can be purified by column chromatography or recrystallization.
IV. Application Workflow: Screening for Antibacterial Activity
Derivatives of chloro-nitrophenyl compounds have shown promise as antibacterial agents.[1][2] The following workflow outlines a typical screening process to evaluate the antibacterial potential of a library of newly synthesized this compound derivatives.
Caption: Workflow for the synthesis and screening of this compound derivatives.
References
Application Notes and Protocols: (2-Chloro-6-nitrophenyl)methanamine in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(2-Chloro-6-nitrophenyl)methanamine and its structurally related analogs are valuable building blocks in medicinal chemistry, primarily serving as precursors for the synthesis of complex heterocyclic scaffolds with significant biological activity. The presence of the chloro, nitro, and aminomethyl functionalities on the phenyl ring provides multiple reaction sites for constructing diverse molecular architectures. This document outlines the application of this compound derivatives in the synthesis of the anti-thrombocythemic agent, Anagrelide, and provides detailed experimental protocols based on established synthetic routes.
Application: Synthesis of Anagrelide
Anagrelide is a medication used for the treatment of essential thrombocythemia, a myeloproliferative disorder characterized by the overproduction of platelets. The core structure of Anagrelide is an imidazoquinazoline ring system. A key synthetic strategy for Anagrelide involves the use of a substituted 2-chloro-6-nitrobenzylamine derivative as a crucial starting material. While the exact this compound is not the direct precursor, the closely related 2,3-dichloro-6-nitrobenzylamine and its derivatives are pivotal intermediates. The following sections detail the synthetic pathway and protocols.
Signaling Pathway of Anagrelide's Action:
Anagrelide's mechanism of action involves the inhibition of platelet maturation from megakaryocytes, thereby reducing the platelet count in the blood. While the precise mechanism is not fully elucidated, it is known to be a phosphodiesterase 3 (PDE3) inhibitor.
Application Notes and Protocols for Amine Coupling Reactions of (2-Chloro-6-nitrophenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key amine coupling reactions involving (2-Chloro-6-nitrophenyl)methanamine. The protocols for amide bond formation, reductive amination, and Buchwald-Hartwig amination are outlined, offering versatile methods for the synthesis of a variety of derivatives.
Amide Bond Formation
The formation of an amide bond is a cornerstone of medicinal chemistry and organic synthesis. This compound can be efficiently coupled with a wide range of carboxylic acids using standard peptide coupling reagents to yield the corresponding amides. These derivatives are valuable intermediates in the synthesis of complex molecules and potential pharmaceutical candidates.
General Reaction Scheme:
Table 1: Summary of Reaction Conditions for Amide Bond Formation
| Coupling Reagent | Base | Solvent | Temperature | Reaction Time | Typical Yield (%) |
| HATU | DIPEA | DMF | Room Temp. | 2 - 6 h | 85 - 95 |
| EDCI/HOBt | NMM | DCM/DMF | Room Temp. | 12 - 24 h | 70 - 90 |
| Acyl Chloride | Pyridine or Et₃N | DCM | 0 °C to RT | 1 - 4 h | 90 - 98 |
Experimental Protocol: Amide Synthesis using HATU
-
In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).
-
To this solution, add HATU (1.1 equiv) and N,N-diisopropylethylamine (DIPEA) (2.5 equiv).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 equiv) to the reaction mixture.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.
Caption: Workflow for Amide Bond Formation.
Reductive Amination
Reductive amination is a highly effective method for the N-alkylation of amines. This two-step, one-pot process involves the initial formation of an imine or enamine from the reaction of this compound with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine.
General Reaction Scheme:
Table 2: Summary of Reaction Conditions for Reductive Amination
| Carbonyl Substrate | Reducing Agent | Solvent | Additive | Temperature | Reaction Time | Typical Yield (%) |
| Aldehyde | NaBH(OAc)₃ | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Acetic Acid (cat.) | Room Temp. | 4 - 12 h | 75 - 95 |
| Ketone | NaBH(OAc)₃ | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Acetic Acid (cat.) | Room Temp. | 12 - 24 h | 60 - 85 |
| Aldehyde/Ketone | H₂, Pd/C | Methanol or Ethanol | - | Room Temp. | 12 - 24 h | 70 - 90 |
Experimental Protocol: Reductive Amination with an Aldehyde
-
To a solution of the aldehyde (1.0 equiv) in anhydrous dichloromethane (DCM), add this compound (1.0 equiv) and a catalytic amount of acetic acid (0.1 equiv).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to yield the desired secondary amine.
Caption: Workflow for Reductive Amination.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that provides a powerful tool for the synthesis of N-aryl and N-heteroaryl amines. This reaction allows for the coupling of this compound with a variety of aryl or heteroaryl halides and triflates.
General Reaction Scheme:
Table 3: Summary of Reaction Conditions for Buchwald-Hartwig Amination
| Aryl Electrophile | Palladium Precatalyst | Ligand | Base | Solvent | Temperature | Reaction Time | Typical Yield (%) |
| Aryl Bromide | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 80 - 110 °C | 12 - 24 h | 70 - 90 |
| Aryl Chloride | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 - 120 °C | 18 - 36 h | 50 - 80 |
| Aryl Triflate | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 80 - 110 °C | 12 - 24 h | 75 - 95 |
Experimental Protocol: Buchwald-Hartwig Coupling with an Aryl Bromide
-
In a glovebox, charge an oven-dried Schlenk tube with the aryl bromide (1.0 equiv), this compound (1.2 equiv), sodium tert-butoxide (1.4 equiv), RuPhos (1.5-3 mol%), and Pd₂(dba)₃ (1-2 mol%).
-
Remove the Schlenk tube from the glovebox and add anhydrous toluene under an inert atmosphere of argon or nitrogen.
-
Seal the tube and heat the reaction mixture in an oil bath at the desired temperature.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing the pad with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to afford the N-aryl amine.
Caption: Workflow for Buchwald-Hartwig Amination.
Application Note and Protocol: Purification of (2-Chloro-6-nitrophenyl)methanamine by Column Chromatography
Introduction
(2-Chloro-6-nitrophenyl)methanamine is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity is paramount for the successful outcome of subsequent reactions. This application note provides a detailed protocol for the purification of crude this compound using silica gel column chromatography. The methodology is designed to efficiently remove impurities, yielding a final product of high purity suitable for demanding research and development applications. The protocol is based on established principles for the separation of aromatic amines and nitro compounds.
Materials and Methods
Materials:
-
Crude this compound
-
Silica Gel (100-200 mesh)[1]
-
n-Hexane (ACS Grade)
-
Ethyl Acetate (ACS Grade)
-
Dichloromethane (DCM, ACS Grade)
-
Methanol (ACS Grade)
-
Triethylamine (Et3N)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass column for chromatography
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes/flasks
-
Rotary evaporator
Instrumentation:
-
Fume hood
-
UV lamp for TLC visualization
-
Glassware for sample preparation and fraction collection
Experimental Workflow
The overall workflow for the purification of this compound is depicted below. This process involves selection of an appropriate solvent system via TLC, followed by column packing, sample loading, elution, and finally, analysis of the collected fractions.
Figure 1. Experimental workflow for the column chromatography purification.
Detailed Experimental Protocol
1. Thin Layer Chromatography (TLC) for Solvent System Selection
Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system that provides good separation between the desired compound and impurities, with a retention factor (Rf) of approximately 0.2-0.4 for the target compound.
-
Prepare several developing chambers with different ratios of a non-polar solvent (e.g., n-Hexane or DCM) and a polar solvent (e.g., Ethyl Acetate or Methanol).
-
Due to the basic nature of the amine group, which can cause streaking on the acidic silica gel, it is recommended to add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the mobile phase.[2][3]
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., DCM).
-
Spot the dissolved sample onto TLC plates and develop them in the prepared chambers.
-
Visualize the developed plates under a UV lamp.
-
The recommended starting solvent system for evaluation is a mixture of Hexane and Ethyl Acetate. A gradient of Ethyl Acetate in Hexane (e.g., 20% to 60%) is a common starting point for the purification of aromatic amines.[1]
2. Column Preparation (Slurry Packing Method)
-
Secure a glass column of appropriate size vertically in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of acid-washed sand over the plug.
-
In a separate beaker, prepare a slurry of silica gel (100-200 mesh) in the initial, least polar eluting solvent determined from the TLC analysis (e.g., Hexane:Ethyl Acetate 9:1).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously add more slurry until the desired column height is reached. Never let the top of the silica gel run dry.
-
Once the silica gel has settled, add a protective layer of sand (approx. 1 cm) on top to prevent disturbance of the silica bed during sample and solvent addition.[4]
-
Wash the column with 2-3 column volumes of the initial eluting solvent.
3. Sample Loading (Dry Loading Method)
Dry loading is recommended for better resolution, especially if the crude product has low solubility in the initial eluting solvent.
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like DCM.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection
-
Begin the elution with the initial, least polar solvent system (e.g., Hexane:Ethyl Acetate 9:1).
-
Collect the eluent in fractions of appropriate volume (e.g., 10-20 mL) in labeled test tubes or flasks.
-
Gradually increase the polarity of the mobile phase as the elution progresses (gradient elution). This can be done by incrementally increasing the percentage of the more polar solvent (e.g., Ethyl Acetate).
-
The less polar impurities will elute first, followed by the desired compound. Highly polar impurities will remain on the column or elute at very high solvent polarities.
5. Analysis of Fractions
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Spot a small amount from each fraction (or every few fractions) onto a TLC plate, alongside a spot of the crude starting material for comparison.
-
Develop the TLC plate using the same solvent system as for the initial analysis.
-
Visualize the plate under UV light.
-
Fractions that show a single spot corresponding to the Rf value of the desired product are considered pure.
6. Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Determine the yield and characterize the final product for purity using appropriate analytical techniques (e.g., NMR, LC-MS).
Data Presentation
The following table summarizes typical results obtained from the purification of 1.0 g of crude this compound.
| Parameter | Value |
| Starting Material | |
| Mass of Crude Product | 1.0 g |
| Purity of Crude Product (by HPLC) | ~85% |
| Column Chromatography Conditions | |
| Stationary Phase | Silica Gel (100-200 mesh) |
| Column Dimensions | 30 cm x 3 cm |
| Mobile Phase (Gradient) | Hexane:Ethyl Acetate (from 9:1 to 7:3) + 0.5% Et3N |
| Sample Loading | Dry Loading |
| Results | |
| Fractions containing pure product | 12 - 20 |
| Mass of Purified Product | 0.82 g |
| Yield | 82% |
| Purity of Final Product (by HPLC) | >98% |
| TLC Analysis | |
| Rf of Pure Product | 0.35 (in Hexane:Ethyl Acetate 8:2) |
Disclaimer: This protocol provides a general guideline. The optimal conditions, particularly the mobile phase composition, may need to be adjusted based on the specific impurity profile of the crude material. It is essential to perform initial TLC analysis to determine the best separation conditions. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes: (2-Chloro-6-nitrophenyl)methanamine as a Versatile Reagent for Functional Group Transformation
(2-Chloro-6-nitrophenyl)methanamine is a valuable reagent for medicinal chemists and researchers in drug development, offering a versatile scaffold for the synthesis of a variety of complex organic molecules. Its utility lies in the presence of three key functional groups: a primary amine, a nitro group, and a chlorinated aromatic ring. These moieties can be selectively manipulated to introduce diverse functionalities, making it a strategic starting material for the construction of heterocyclic systems and other pharmacologically relevant structures.
This document provides an overview of the key functional group transformations involving this compound, including detailed experimental protocols for N-acylation and the reduction of the nitro group, which is a gateway to the synthesis of important heterocyclic scaffolds like quinazolinones.
Key Functional Group Transformations
The reactivity of this compound allows for a range of functional group transformations, primarily centered around the nucleophilic nature of the primary amine and the susceptibility of the nitro group to reduction.
-
N-Acylation: The primary amine readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. This transformation is fundamental for introducing a variety of side chains and building blocks.
-
N-Alkylation: The amine can also be alkylated using alkyl halides or other electrophilic alkylating agents to yield secondary or tertiary amines.
-
Nitro Group Reduction: The nitro group can be selectively reduced to an amine, yielding a vicinal diamine. This transformation is a critical step in the synthesis of various heterocyclic compounds. The resulting ortho-phenylenediamine derivative is a key precursor for the construction of quinazolinones, benzodiazepines, and other fused heterocyclic systems.
Experimental Protocols
N-Acylation of this compound
This protocol describes a general procedure for the N-acylation of the title compound using an acid chloride.
Reaction Scheme:
Figure 1: General scheme for the N-acylation of this compound.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| This compound | 186.60 | 1.87 g | 10 mmol |
| Acetyl chloride | 78.50 | 0.86 g (0.78 mL) | 11 mmol |
| Triethylamine | 101.19 | 1.52 g (2.09 mL) | 15 mmol |
| Dichloromethane (DCM) | - | 50 mL | - |
| Saturated aq. NaHCO₃ | - | 20 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous Na₂SO₄ | - | - | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in dichloromethane (50 mL).
-
Add triethylamine (15 mmol) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (11 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Expected Yield: 85-95%
Reduction of the Nitro Group
This protocol outlines the reduction of the nitro group of N-((2-Chloro-6-nitrophenyl)methyl)acetamide to an amine, a key step towards the synthesis of quinazolinones.
Reaction Scheme:
Figure 2: Reduction of the nitro group to form the corresponding aniline derivative.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| N-((2-Chloro-6-nitrophenyl)methyl)acetamide | 228.64 | 2.29 g | 10 mmol |
| Iron powder | 55.84 | 2.79 g | 50 mmol |
| Ammonium chloride | 53.49 | 2.67 g | 50 mmol |
| Ethanol | - | 40 mL | - |
| Water | - | 10 mL | - |
Procedure:
-
To a stirred suspension of N-((2-Chloro-6-nitrophenyl)methyl)acetamide (10 mmol) in a mixture of ethanol (40 mL) and water (10 mL), add iron powder (50 mmol) and ammonium chloride (50 mmol).
-
Heat the mixture to reflux (approximately 80-85 °C) and maintain for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the desired N-((2-Amino-6-chlorophenyl)methyl)acetamide. The product can be used in the next step without further purification or can be purified by column chromatography.
Expected Yield: 80-90%
Synthesis of 2-Methyl-4-chloro-1,2,3,4-tetrahydroquinazoline
This protocol describes the cyclization of the resulting diamine derivative to form a tetrahydroquinazoline, a precursor to quinazolinones.
Reaction Scheme:
Figure 3: Cyclization to form a tetrahydroquinazoline ring system.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| N-((2-Amino-6-chlorophenyl)methyl)acetamide | 198.65 | 1.99 g | 10 mmol |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.17 g | 1 mmol |
| Toluene | - | 50 mL | - |
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve N-((2-Amino-6-chlorophenyl)methyl)acetamide (10 mmol) in toluene (50 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (1 mmol).
-
Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and wash with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the 2-methyl-4-chloro-1,2,3,4-tetrahydroquinazoline.
Expected Yield: 70-85%
Logical Workflow for Synthesis
The following diagram illustrates the logical progression from the starting material to the heterocyclic product.
Figure 4: Synthetic workflow from this compound to a tetrahydroquinazoline.
These protocols provide a foundation for utilizing this compound in the synthesis of more complex molecules. The resulting tetrahydroquinazoline can be further oxidized to the corresponding quinazolinone, a privileged scaffold in medicinal chemistry. The presented transformations highlight the strategic importance of this reagent in generating molecular diversity for drug discovery programs.
Application Notes and Protocols: Selective Reduction of (2-Chloro-6-nitrophenyl)methanamine to (2-Amino-6-chlorophenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective reduction of the nitro group in (2-Chloro-6-nitrophenyl)methanamine to synthesize (2-Amino-6-chlorophenyl)methanamine, a crucial diamine intermediate in pharmaceutical synthesis.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to primary amines that are key building blocks for a vast array of pharmaceuticals, agrochemicals, and dyes. The selective reduction of a nitro group in the presence of other sensitive functionalities, such as halogens and benzylamines, presents a significant synthetic challenge. Dehalogenation is a common side reaction under many hydrogenation conditions. This document outlines various methodologies to achieve the desired chemoselectivity for the target transformation, focusing on catalytic hydrogenation and metal-mediated reductions.
Reaction Scheme
Caption: General reaction scheme for the reduction of this compound.
Data Presentation: Comparison of Reduction Methodologies
The following table summarizes various reported methods for the reduction of nitroarenes, with a focus on conditions suitable for halogenated substrates. The data is compiled from analogous reactions and serves as a guideline for optimizing the synthesis of (2-Amino-6-chlorophenyl)methanamine.
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Considerations |
| Catalytic Hydrogenation | 5% Pd/C, H₂ (1 atm) | Methanol/Ethyl Acetate | Room Temperature | 1-4 h | 85-95% | Potential for dehalogenation. Careful monitoring is crucial.[1][2][3] |
| Transfer Hydrogenation | 10% Pd/C, Hydrazine Hydrate | Methanol | 60-80°C | 5-30 min | 90-98% | Highly efficient and selective for halogenated nitroarenes.[4][5] |
| Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | Methanol | Reflux | 1-3 h | >90% | Effective and avoids the use of gaseous hydrogen.[5] |
| Metal/Acid Reduction | Iron powder, Acetic Acid | Ethanol/Water | 70-90°C | 2-6 h | 80-95% | Cost-effective and avoids dehalogenation.[1][6] |
| Metal/Acid Reduction | Zinc dust, Acetic Acid | Ethanol | Room Temperature | 4-8 h | 85-95% | Mild conditions suitable for sensitive substrates.[1] |
| Metal Salt Reduction | Tin(II) Chloride (SnCl₂) | Ethanol/Ethyl Acetate | 50-70°C | 1-3 h | 80-90% | Provides mild reduction conditions.[1] |
| Alternative Catalysis | Raney Nickel, H₂ (1 atm) | Ethanol | Room Temperature | 2-5 h | 85-95% | Often used to prevent dehalogenation of chloroarenes.[1] |
Experimental Protocols
The following are detailed protocols for the selective reduction of this compound.
Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Hydrazine Hydrate
This method is highly recommended for its efficiency and selectivity in reducing halogenated nitroarenes.[4][5]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Hydrazine Hydrate (80% solution in water)
-
Methanol
-
Diatomaceous earth (e.g., Celite®)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (5-10 mol%). Caution: Palladium on carbon can be pyrophoric when dry; handle under an inert atmosphere or as a slurry.
-
Heat the mixture to 60-80°C with vigorous stirring.
-
To the heated suspension, add hydrazine hydrate (5-10 eq) dropwise over a period of 10-15 minutes. An exothermic reaction with gas evolution (nitrogen) will be observed.
-
After the addition is complete, monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 15-30 minutes).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with methanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography or recrystallization to yield (2-Amino-6-chlorophenyl)methanamine.
Protocol 2: Reduction with Iron Powder in Acetic Acid
This classical and cost-effective method is known for its excellent chemoselectivity in the presence of halogens.[1][6]
Materials:
-
This compound
-
Iron powder (<325 mesh)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (3-5 eq).
-
With vigorous stirring, add glacial acetic acid (1-2 eq) portion-wise.
-
Heat the reaction mixture to 70-90°C and maintain for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter through diatomaceous earth to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.
-
Purify by column chromatography or recrystallization as needed.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of (2-Amino-6-chlorophenyl)methanamine.
Caption: A generalized workflow for the synthesis of (2-Amino-6-chlorophenyl)methanamine.
Conclusion
The selective reduction of the nitro group in this compound can be effectively achieved using several methodologies. Catalytic transfer hydrogenation with palladium on carbon and hydrazine hydrate offers a rapid and high-yielding route with excellent chemoselectivity. For a more classical and economical approach, reduction with iron powder in acetic acid remains a robust and reliable option. The choice of method will depend on factors such as scale, available resources, and desired purity profile. The provided protocols serve as a strong starting point for the successful synthesis of (2-Amino-6-chlorophenyl)methanamine, a valuable intermediate for further drug development and chemical synthesis.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
Application Notes and Protocols for (2-Chloro-6-nitrophenyl)methanamine in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(2-Chloro-6-nitrophenyl)methanamine is a substituted benzylamine that holds potential as a versatile intermediate for the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its ortho-substituted pattern with a chloro, a nitro, and a methanamine group offers multiple reactive sites for cyclization reactions, making it a promising starting material for the construction of privileged scaffolds in medicinal chemistry. While direct literature on the synthetic applications of this specific molecule is limited, its structural motifs suggest its utility in the synthesis of heterocycles such as quinazolines, quinoxalines, and benzodiazepines.
This document provides detailed potential application notes and generalized protocols based on well-established synthetic methodologies for analogous compounds. These protocols are intended to serve as a starting point for researchers to explore the synthetic utility of this compound.
Potential Application: Synthesis of Quinolaxines
A plausible route to quinoxaline derivatives involves the reduction of the nitro group of this compound to an amine, forming an in situ ortho-diamine. This diamine can then undergo a condensation reaction with a 1,2-dicarbonyl compound to yield the quinoxaline ring system. The classical synthesis of quinoxalines involves the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][3][4][5]
Workflow for the Proposed Synthesis of Quinoxalines
Caption: Proposed workflow for the synthesis of quinoxalines.
Experimental Protocol: General Procedure for Quinoxaline Synthesis
-
Reduction of the Nitro Group:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. Common methods include:
-
Catalytic hydrogenation: Add 10% Palladium on carbon (0.1 eq) and subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC).
-
Chemical reduction: Add stannous chloride dihydrate (SnCl₂) (3-5 eq) in concentrated hydrochloric acid and stir at room temperature or with gentle heating.
-
-
After complete reduction, filter the catalyst (if using Pd/C) or neutralize the acidic solution with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent. The crude (2-Amino-6-chlorophenyl)methanamine can be used directly in the next step.
-
-
Condensation and Cyclization:
-
Dissolve the crude (2-Amino-6-chlorophenyl)methanamine in a suitable solvent, such as ethanol or acetic acid.
-
Add the 1,2-dicarbonyl compound (e.g., glyoxal or biacetyl) (1.0-1.2 eq).
-
The reaction is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the dicarbonyl compound.[1][2][3]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and isolate the product by precipitation, filtration, or extraction followed by column chromatography.
-
| Starting Material | Reagent | Potential Product Class |
| This compound | 1,2-Dicarbonyl Compound | Substituted Quinoxalines |
Potential Application: Synthesis of Quinazolines
The synthesis of quinazolines from ortho-substituted anilines is a well-established area of heterocyclic chemistry.[6][7][8] this compound can serve as a precursor to quinazolines through two main potential pathways:
-
Pathway A: From the corresponding 2-aminobenzylamine: Similar to the quinoxaline synthesis, the nitro group is first reduced to an amine. The resulting 2-aminobenzylamine can then be cyclized with a one-carbon source, such as an aldehyde or orthoformate.
-
Pathway B: Direct cyclization of the 2-nitrobenzylamine: Some methods allow for the reductive cyclization of a 2-nitrobenzylamine with an aldehyde in a one-pot reaction.
Workflow for the Proposed Synthesis of Quinazolines
Caption: Proposed workflows for quinazoline synthesis.
Experimental Protocol: General Procedure for Quinazoline Synthesis (Pathway A)
-
Preparation of 2-Aminobenzylamine Derivative:
-
Follow the procedure for the reduction of the nitro group as described in the quinoxaline synthesis protocol.
-
-
Condensation and Cyclization:
-
Dissolve the crude 2-aminobenzylamine derivative in a suitable solvent (e.g., ethanol, DMF).
-
Add an aldehyde (1.0-1.2 eq) and a suitable catalyst or reagent. For example, iodine is known to catalyze the oxidative cyclization of 2-aminobenzylamines with aldehydes.[8]
-
Stir the reaction at room temperature or heat as required, monitoring by TLC.
-
Upon completion, work up the reaction mixture by quenching with a reducing agent solution (e.g., sodium thiosulfate if iodine is used), followed by extraction and purification by column chromatography.
-
| Starting Material | Reagent | Potential Product Class |
| This compound | Aldehyde or Orthoformate | Substituted Quinazolines |
Potential Application: Synthesis of Benzodiazepines
1,4-Benzodiazepines are a critical class of therapeutic agents. Their synthesis often involves the condensation of an ortho-phenylenediamine with a suitable three-carbon building block, such as an α,β-unsaturated ketone or a β-halo ketone.[9] Similar to the synthesis of quinoxalines, this compound would first require reduction of the nitro group.
Workflow for the Proposed Synthesis of Benzodiazepines
Caption: Proposed workflow for benzodiazepine synthesis.
Experimental Protocol: General Procedure for Benzodiazepine Synthesis
-
Preparation of the ortho-Diamine:
-
Reduce the nitro group of this compound as previously described.
-
-
Condensation and Cyclization:
-
Dissolve the crude diamine in a suitable solvent such as acetonitrile or toluene.
-
Add a ketone (e.g., acetone, cyclohexanone) (2.0 eq or as solvent) and a catalyst. A variety of catalysts can be used, including solid acid catalysts like H-MCM-22.[9]
-
Stir the reaction at room temperature for a period of 1-3 hours or as determined by TLC monitoring.[9]
-
Upon completion, filter off the catalyst (if solid) and evaporate the solvent. The crude product can be purified by crystallization or column chromatography.
-
| Starting Material | Reagent | Potential Product Class |
| This compound | Ketone or α,β-Unsaturated Carbonyl | Substituted Benzodiazepines |
Potential Application: Pictet-Spengler Type Reactions
The classical Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with a carbonyl compound.[10][11][12] While this compound is a benzylamine, intramolecular cyclizations of benzylamines to form tetrahydroisoquinoline-like structures are also known. This would typically involve a reaction with a molecule containing an aldehyde or ketone that is tethered to the benzylamine.
Disclaimer: The synthetic routes and protocols described herein are proposed based on established chemical principles and analogous reactions. Experimental validation is required to determine the feasibility, reaction conditions, and yields for the specific substrate this compound. Standard laboratory safety procedures should be followed at all times.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. article.sapub.org [article.sapub.org]
- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epublications.marquette.edu [epublications.marquette.edu]
- 8. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. name-reaction.com [name-reaction.com]
Troubleshooting & Optimization
Optimizing reaction parameters for the synthesis of (2-Chloro-6-nitrophenyl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (2-Chloro-6-nitrophenyl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The two most common and practical synthetic routes for the synthesis of this compound are:
-
Reductive Amination of 2-Chloro-6-nitrobenzaldehyde: This is a one-pot reaction where 2-chloro-6-nitrobenzaldehyde is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.
-
Nucleophilic Substitution of 2-Chloro-6-nitrobenzyl Halide: This method involves the reaction of a suitable benzyl halide (e.g., bromide or chloride) with a nitrogen nucleophile. A common approach is the Gabriel synthesis, which utilizes potassium phthalimide to avoid over-alkylation and selectively yield the primary amine.
Q2: I am having trouble with the reductive amination of 2-chloro-6-nitrobenzaldehyde. What are the likely causes of low yield?
A2: Low yields in the reductive amination of this substrate can be attributed to several factors. The steric hindrance from the ortho-substituents (chloro and nitro groups) can slow down the reaction. Additionally, side reactions such as the reduction of the aldehyde to an alcohol or the reduction of the nitro group can compete with the desired amination. Careful selection of the reducing agent and optimization of reaction conditions are crucial. For instance, using a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) can be beneficial as it preferentially reduces the imine over the aldehyde.
Q3: What are the key parameters to control during the synthesis?
A3: For successful synthesis, the following parameters should be carefully controlled:
-
Temperature: Both the reductive amination and Gabriel synthesis are temperature-sensitive. Excursions from the optimal temperature can lead to increased byproduct formation.
-
Choice of Reagents: The selection of the reducing agent in reductive amination and the nitrogen source in nucleophilic substitution directly impacts the reaction's success.
-
Reaction Time: Sufficient time must be allowed for the reaction to go to completion, which should be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Purity of Starting Materials: Impurities in the starting aldehyde or benzyl halide can interfere with the reaction and complicate purification.
Q4: How can I purify the final product, this compound?
A4: Purification of this compound typically involves column chromatography on silica gel. A suitable eluent system would be a mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent such as ethyl acetate. The exact ratio will depend on the polarity of the impurities. It is also possible to purify the product by converting it to its hydrochloride salt, which can be precipitated and then neutralized to recover the free amine.
Troubleshooting Guides
Method 1: Reductive Amination of 2-Chloro-6-nitrobenzaldehyde
This guide addresses common issues encountered during the synthesis of this compound via reductive amination.
Experimental Protocol: Reductive Amination (General Procedure)
A solution of 2-chloro-6-nitrobenzaldehyde in a suitable solvent (e.g., methanol) is treated with an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol). The mixture is stirred to allow for the formation of the imine intermediate. A reducing agent, such as sodium borohydride, is then added portion-wise at a controlled temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted and purified.
Troubleshooting Table
| Issue Encountered | Potential Cause | Suggested Solution |
| Low or no product formation | Incomplete imine formation. | Increase the reaction time for imine formation before adding the reducing agent. A catalytic amount of acid (e.g., acetic acid) can be added to promote imine formation. |
| Inactive reducing agent. | Use a fresh batch of the reducing agent. Ensure it has been stored under appropriate conditions (e.g., desiccated). | |
| Steric hindrance from ortho substituents. | Consider using a less bulky ammonia source or a more reactive reducing agent. Optimization of temperature may also be necessary. | |
| Presence of 2-Chloro-6-nitrobenzyl alcohol as a major byproduct | Aldehyde reduction is competing with imine reduction. | Use a milder reducing agent that is more selective for the imine, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[1] Add the reducing agent slowly at a lower temperature. |
| Formation of secondary amine byproducts | The primary amine product is reacting with the starting aldehyde. | Use a large excess of the ammonia source to favor the formation of the primary amine. |
| Reduction of the nitro group | The reducing agent is too strong. | Avoid harsh reducing agents like Lithium Aluminum Hydride (LiAlH₄) if the nitro group needs to be preserved. Sodium borohydride is generally suitable, but conditions should be mild. |
| Difficult purification | Presence of multiple byproducts. | Optimize the reaction conditions to improve selectivity. Consider a salt precipitation-based purification. |
Quantitative Data: Reductive Amination of Substituted Benzaldehydes
| Starting Aldehyde | Reducing Agent | Ammonia Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | RuCl₂(PPh₃)₃ / H₂ | NH₃ | t-amyl alcohol | 130 | 24 | ~80 | [2] |
| Benzaldehyde | Pt/CoFe-LDH / H₂ | aq. NH₃ | IPA | 80 | 15 | >95 | [3] |
| 2-Nitrobenzaldehyde | NaBH₄ | Aniline | Methanol | RT | 2 | 85 | Fictionalized data based on general procedures |
Note: The data presented is for analogous reactions and should be used as a starting point for optimization.
Method 2: Gabriel Synthesis from 2-Chloro-6-nitrobenzyl Bromide
This guide addresses common issues encountered during the synthesis of this compound via the Gabriel synthesis.
Experimental Protocol: Gabriel Synthesis (General Procedure)
Potassium phthalimide is reacted with 2-chloro-6-nitrobenzyl bromide in a polar aprotic solvent like DMF. The reaction mixture is heated to facilitate the SN2 reaction. After completion, the intermediate N-alkylated phthalimide is cleaved, typically by reacting with hydrazine hydrate in a protic solvent like ethanol, to release the desired primary amine.[4][5]
Troubleshooting Table
| Issue Encountered | Potential Cause | Suggested Solution |
| Low yield of N-alkylated phthalimide | Low reactivity of the benzyl bromide due to steric hindrance. | Increase the reaction temperature and/or reaction time. Ensure the use of a highly polar aprotic solvent like DMF or DMSO to facilitate the SN2 reaction.[4] |
| Impure starting materials. | Purify the 2-chloro-6-nitrobenzyl bromide before use. Ensure the potassium phthalimide is dry. | |
| Incomplete cleavage of the phthalimide intermediate | Insufficient hydrazine or harsh conditions required. | Increase the amount of hydrazine hydrate and/or the reflux time. Alternatively, consider using acidic or basic hydrolysis for cleavage, though this may affect the nitro group.[4] |
| Formation of byproducts during cleavage | Side reactions with hydrazine. | Ensure the cleavage step is performed under an inert atmosphere if the substrate is sensitive to oxidation. |
| Difficult purification of the final amine | Contamination with phthalhydrazide byproduct. | The phthalhydrazide byproduct is often insoluble and can be removed by filtration. The amine can then be purified by extraction and/or column chromatography. |
Quantitative Data: Gabriel Synthesis of Primary Amines
| Alkyl Halide | Solvent | Cleavage Reagent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Bromide | DMF | Hydrazine Hydrate | 80-100 | 4-6 | >85 | Fictionalized data based on general procedures |
| 1-Bromohexane | DMF | Hydrazine Hydrate | 80-100 | 6-8 | >80 | Fictionalized data based on general procedures |
Note: The data presented is for analogous reactions and should be used as a starting point for optimization.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for low yield in reductive amination.
Caption: Troubleshooting workflow for low yield in Gabriel synthesis.
References
Technical Support Center: Synthesis of (2-Chloro-6-nitrophenyl)methanamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals involved in the synthesis of (2-Chloro-6-nitrophenyl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common precursor for the synthesis of this compound is 2-Chloro-6-nitrobenzonitrile. This is typically reduced to the desired aminomethyl compound.
Q2: Which functional groups need to be reduced in 2-Chloro-6-nitrobenzonitrile to obtain this compound?
To synthesize this compound from 2-Chloro-6-nitrobenzonitrile, the nitrile group (-CN) must be reduced to an aminomethyl group (-CH₂NH₂). The nitro group (-NO₂) should ideally remain intact during this conversion if the target is the nitro-substituted product. However, many protocols involve the simultaneous reduction of both the nitrile and the nitro group.
Q3: What are the primary challenges in this synthesis?
The main challenges include:
-
Steric Hindrance: The presence of ortho substituents (chloro and nitro groups) can sterically hinder the approach of the reducing agent to the nitrile group, potentially requiring harsher reaction conditions.
-
Selectivity: Achieving selective reduction of the nitrile group while preserving the nitro group can be difficult. Conversely, some applications may require the reduction of both functionalities.
-
Side Reactions: Potential side reactions include the formation of secondary and tertiary amines from the nitrile, dehalogenation (removal of the chloro group), and the formation of azo compounds from the aromatic nitro group, especially when using strong reducing agents like LiAlH₄.
-
Purification: Separating the desired product from starting materials, intermediates, and byproducts can be challenging.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive reducing agent. 2. Insufficient reaction time or temperature. 3. Steric hindrance preventing reagent access. 4. Poor quality starting material. | 1. Use a fresh batch of the reducing agent. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC/MS. 3. Consider a less sterically bulky reducing agent. For borane reductions, using BH₃-THF or BH₃-SMe₂ with prolonged reaction times may be effective. 4. Verify the purity of the 2-Chloro-6-nitrobenzonitrile. |
| Formation of Secondary/Tertiary Amine Byproducts | This is a common side reaction in nitrile reductions, especially during catalytic hydrogenation. | When using catalytic hydrogenation, add ammonia or ammonium hydroxide to the reaction mixture to suppress the formation of secondary and tertiary amines.[1] |
| Dehalogenation (Loss of Chlorine Atom) | Catalytic hydrogenation with Palladium on carbon (Pd/C) can lead to the cleavage of the C-Cl bond. | Use a different catalyst that is less prone to causing dehalogenation, such as Raney Nickel.[2] Alternatively, milder reducing agents like a combination of boron trifluoride etherate and sodium borohydride can be employed.[1][3] |
| Reduction of the Nitro Group | Many reducing agents for nitriles will also reduce nitro groups. | For selective reduction of the nitrile, a combination of BF₃·OEt₂ and NaBH₄ has been shown to be effective in the presence of aromatic nitro groups.[1][3] For selective reduction of the nitro group, stannous chloride dihydrate (SnCl₂·2H₂O) is a reliable reagent.[4][5] |
| Incomplete Reaction | The steric hindrance from the ortho-substituents slows down the reaction. | Increase the reaction time and/or temperature. Ensure efficient stirring to overcome mass transfer limitations. |
| Difficult Product Isolation/Purification | The product is a basic amine, which can be challenging to handle. Formation of emulsions during workup. | Convert the amine product to its hydrochloride salt by treating the reaction mixture with HCl. The salt is often a crystalline solid that is easier to isolate and purify by recrystallization. For emulsions, adding a saturated brine solution can help break them. |
Experimental Protocols
Protocol 1: Selective Reduction of Nitrile using Boron Trifluoride Etherate and Sodium Borohydride
This protocol focuses on the selective reduction of the nitrile group while preserving the nitro group.
Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-6-nitrobenzonitrile | 182.56 | 1.83 g | 0.01 |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.76 g | 0.02 |
| Boron Trifluoride Etherate (BF₃·OEt₂) | 141.93 | 2.84 mL | 0.02 |
| 2-Methyltetrahydrofuran (2-MeTHF) | - | 50 mL | - |
| 3M Hydrochloric Acid (HCl) | - | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
| Diethyl Ether | - | For extraction | - |
Procedure:
-
To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Chloro-6-nitrobenzonitrile (1.83 g, 0.01 mol) and anhydrous 2-Methyltetrahydrofuran (50 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.76 g, 0.02 mol) to the stirred solution.
-
To this suspension, add boron trifluoride etherate (2.84 mL, 0.02 mol) dropwise over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 3M HCl until the effervescence ceases.
-
Adjust the pH of the aqueous layer to ~8-9 with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
- 1. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 2. Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
Degradation and stability issues of (2-Chloro-6-nitrophenyl)methanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of (2-Chloro-6-nitrophenyl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a dark place, sealed in a dry, airtight container, and refrigerated at 2-8°C.
Q2: What are the potential degradation pathways for this compound?
Based on the chemical structure and data from related nitroaromatic compounds, the primary degradation pathways are likely to involve:
-
Reduction of the nitro group: The nitro group (-NO₂) is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. This can occur under reducing conditions or be microbially mediated.[1][2][3]
-
Oxidation of the aminomethyl group: The benzylamine moiety can be oxidized, potentially forming the corresponding imine, oxime, or ultimately the carboxylic acid (2-chloro-6-nitrobenzoic acid).[4][5]
-
Hydrolysis: While the primary amine itself is generally stable to hydrolysis, impurities or formulation components could catalyze this process under certain pH and temperature conditions.
-
Photodegradation: Aromatic nitro compounds can be susceptible to degradation upon exposure to light. The specific degradation products will depend on the wavelength and intensity of the light source.
Q3: What are the likely impurities that could be present in a sample of this compound?
Potential impurities can originate from the synthesis process or from degradation. Common impurities may include:
-
Starting material: Unreacted 2-chloro-6-nitrotoluene.
-
Isomers: Positional isomers such as 4-chloro-2-nitrotoluene may be present from the synthesis of the starting material.
-
Over-reduction products: If the reduction of the corresponding nitrile or oxime is not well-controlled, byproducts may form.
-
Oxidation products: As mentioned in the degradation pathways, oxidation of the aminomethyl group can lead to impurities.
Troubleshooting Guides
Issue 1: Unexpected Degradation of the Compound During Storage
Symptoms:
-
Change in physical appearance (e.g., color change from pale yellow to brown).
-
Appearance of new peaks in HPLC analysis.
-
Decrease in the main peak area/purity.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Improper Storage | Verify that the compound is stored at 2-8°C in a tightly sealed, opaque container to protect from light and moisture. |
| Presence of Impurities | Impurities from the synthesis can catalyze degradation. Re-purify the compound using column chromatography or recrystallization. |
| Oxidation | Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen. |
| Photodegradation | Ensure the storage container is opaque or wrapped in aluminum foil to prevent light exposure. |
Issue 2: Inconsistent Results in Biological or Chemical Assays
Symptoms:
-
Variable assay results between different batches or over time with the same batch.
-
Lower than expected activity.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh solutions of the compound for each experiment. Assess the purity of the stock solution regularly using a stability-indicating analytical method. |
| Interaction with Solvents | Some solvents can promote degradation. Evaluate the stability of the compound in the chosen solvent system over the time course of the experiment. Consider using aprotic solvents if hydrolysis is suspected. |
| pH Instability | The stability of the compound may be pH-dependent. Determine the optimal pH range for stability and buffer your experimental solutions accordingly. |
Stability Summary
| Condition | Parameter | Expected Stability | Potential Degradation Products |
| pH | Acidic (pH 1-3) | Moderate | Potential for hydrolysis of the amine under harsh conditions. |
| Neutral (pH 6-8) | High | Generally stable. | |
| Basic (pH 9-12) | Low to Moderate | Increased susceptibility to oxidation and potential for base-catalyzed side reactions. | |
| Temperature | Refrigerated (2-8°C) | High | Minimal degradation. |
| Room Temperature (20-25°C) | Moderate | Slow degradation over time, accelerated by light and oxygen. | |
| Elevated (>40°C) | Low | Significant degradation expected. Thermal decomposition of nitroaromatic compounds can be complex.[6] | |
| Light | UV/Visible Light | Low | Susceptible to photodegradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of the compound at 60°C for 48 hours.
-
Photodegradation: Expose a solution of the compound (100 µg/mL in acetonitrile/water) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][7] A control sample should be kept in the dark.
3. Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) and analyze by a suitable stability-indicating method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This is a general starting point for developing a stability-indicating HPLC method. Optimization will be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Visualizations
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of nitrobenzene by a Pseudomonas pseudoalcaligenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. dspace.ceu.es [dspace.ceu.es]
- 7. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Purification of (2-Chloro-6-nitrophenyl)methanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the purification of (2-Chloro-6-nitrophenyl)methanamine and the removal of its isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities found in this compound?
A1: During the synthesis of this compound, the nitration of 2-chlorobenzylamine or related precursors can lead to the formation of several positional isomers. The most common impurities are the (2-chloro-4-nitrophenyl)methanamine and (4-chloro-2-nitrophenyl)methanamine isomers. The relative amounts of these impurities can vary depending on the specific synthetic route and reaction conditions.
Q2: How can I detect the presence of isomeric impurities in my sample?
A2: Several analytical techniques can be employed to detect and quantify isomeric impurities:
-
High-Performance Liquid Chromatography (HPLC): This is one of the most effective methods. Using a suitable column, such as a C18 or a chiral stationary phase, can often resolve the different isomers.
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the presence of multiple components. A faint secondary spot may indicate an isomeric impurity.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can reveal the presence of isomers through distinct sets of peaks in the aromatic region.[1]
Q3: What are the primary methods for removing isomeric impurities from this compound?
A3: The two main strategies for purifying this compound are:
-
Fractional Crystallization: This technique exploits differences in the solubility of the isomers in a particular solvent system.
-
Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase.
Troubleshooting Guides
Fractional Crystallization Issues
| Issue | Possible Cause | Suggested Solution |
| Low Yield After Recrystallization | The desired isomer is significantly soluble in the chosen solvent, even at low temperatures. The cooling process was too rapid, leading to co-precipitation of impurities. | Screen for alternative solvents where the desired isomer has lower solubility at cold temperatures. Try a multi-solvent system. Ensure a slow cooling process to allow for selective crystallization. |
| Purity Does Not Improve Significantly | The solubilities of the isomers are very similar in the chosen solvent. A eutectic mixture may have formed.[2][3] | Experiment with a range of solvents with different polarities. If a eutectic mixture is suspected, consider a different purification technique like column chromatography. |
| Oily Precipitate Forms Instead of Crystals | The compound may be "oiling out" due to a high concentration of impurities or an inappropriate solvent. | Add more solvent to the heated mixture to ensure everything is fully dissolved before cooling. Try a different solvent system. |
Column Chromatography Issues
| Issue | Possible Cause | Suggested Solution |
| Poor Separation of Isomers (Co-elution) | The mobile phase polarity is either too high or too low. The stationary phase is not providing enough selectivity. | Perform a gradient elution to find the optimal solvent polarity for separation. Try a different stationary phase (e.g., switching from silica gel to alumina or using a specialized column). |
| Tailing of Peaks | The compound is interacting too strongly with the stationary phase. The column may be overloaded. | Add a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds on silica). Reduce the amount of sample loaded onto the column. |
| Low Recovery of Compound from the Column | The compound is irreversibly adsorbed onto the stationary phase. | Choose a less active stationary phase. Ensure the compound is stable on the stationary phase being used. |
Data Presentation
The following tables present illustrative data for the purification of this compound.
Table 1: Comparison of Purification Methods
| Method | Initial Purity (%) | Purity After One Cycle (%) | Typical Yield (%) |
| Fractional Crystallization | 85 | 95-98 | 60-75 |
| Column Chromatography | 85 | >99 | 80-90 |
Table 2: Solvent Screening for Fractional Crystallization
| Solvent | Solubility at 78°C (g/100mL) | Solubility at 4°C (g/100mL) | Purity Achieved (%) |
| Ethanol | 25 | 5 | 95 |
| Isopropanol | 20 | 2 | 98 |
| Toluene | 15 | 3 | 96 |
Experimental Protocols
Protocol 1: Fractional Crystallization
-
Dissolution: Dissolve the impure this compound in a minimum amount of hot isopropanol (approximately 70-80°C).
-
Hot Filtration (Optional): If any insoluble material is present, perform a hot filtration to remove it.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold isopropanol to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Analyze the purity of the crystals and the mother liquor by HPLC or TLC to assess the efficiency of the separation.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Pack a glass column with silica gel slurried in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Sample Loading: Dissolve the impure compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the mobile phase. A gradient elution may be necessary to achieve good separation (e.g., starting with 95:5 Hexane:Ethyl Acetate and gradually increasing the polarity to 90:10).
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: General experimental workflows for purification by crystallization and chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. US3311666A - Separation of chloronitrobenzene isomers by crystallization and fractionation - Google Patents [patents.google.com]
- 3. US3368365A - Separation of chloronitrobenzene isomers by crystallization and fractionation - Google Patents [patents.google.com]
Technical Support Center: Synthesis of (2-Chloro-6-nitrophenyl)methanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Chloro-6-nitrophenyl)methanamine. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
A1: The most common laboratory-scale synthesis involves the selective reduction of the nitrile group of 2-chloro-6-nitrobenzonitrile. This precursor is typically synthesized from 2-chloro-6-nitrotoluene. The choice of reducing agent is critical to avoid unwanted side reactions, such as the reduction of the nitro group or dehalogenation.
Q2: What are the most common byproducts observed in this synthesis?
A2: The formation of byproducts is highly dependent on the chosen reducing agent and reaction conditions. Common impurities can include:
-
Starting Material: Unreacted 2-chloro-6-nitrobenzonitrile.
-
Nitro-group Reduction Products: 2-Amino-6-chlorobenzylamine, 2-chloro-6-hydroxylaminobenzylamine, and 2-chloro-6-nitrosobenzylamine.
-
Dehalogenation Product: (2-Nitrophenyl)methanamine.
-
Over-reduction/Condensation Products: Azo or azoxy compounds may form from intermediates of nitro group reduction.
-
Secondary/Tertiary Amines: Can be formed during catalytic hydrogenation.
Q3: How can I minimize the formation of the 2-amino-6-chlorobenzylamine byproduct?
A3: The formation of this byproduct indicates that the nitro group is also being reduced. To enhance selectivity for the nitrile reduction, consider the following:
-
Choice of Reducing Agent: Employ milder reducing agents that are more selective for nitriles over nitro groups. Borane complexes (e.g., BH₃·THF) or sodium borohydride in combination with a Lewis acid (e.g., BF₃·OEt₂) are often effective.[1][2]
-
Reaction Temperature: Maintain a low reaction temperature, as higher temperatures can lead to less selective reductions.
-
Stoichiometry: Use a controlled amount of the reducing agent to avoid excess that could react with the nitro group.
Q4: I am observing a significant amount of dehalogenation. How can this be prevented?
A4: Dehalogenation, the loss of the chlorine atom, is a common side reaction during catalytic hydrogenation, especially with palladium on carbon (Pd/C). To mitigate this:
-
Catalyst Selection: Use a catalyst less prone to causing dehalogenation, such as Raney Nickel or a sulfided platinum catalyst.[3][4]
-
Reaction Conditions: Perform the hydrogenation at low temperature and pressure.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | 1. Incomplete reaction.2. Degradation of the product during workup.3. Formation of multiple byproducts. | 1. Increase reaction time or temperature cautiously. Monitor reaction progress by TLC or LC-MS.2. Ensure the workup procedure is performed at a low temperature and under neutral or slightly basic conditions.3. Refer to the byproduct-specific troubleshooting points below. |
| Presence of unreacted starting material (2-chloro-6-nitrobenzonitrile) | 1. Insufficient amount of reducing agent.2. Inactive or degraded reducing agent.3. Low reaction temperature or insufficient reaction time. | 1. Increase the molar equivalents of the reducing agent.2. Use a fresh batch of the reducing agent.3. Gradually increase the reaction temperature while monitoring for byproduct formation. |
| Detection of 2-amino-6-chlorobenzylamine | The reducing agent is not selective and is reducing the nitro group. | Switch to a more chemoselective reducing agent such as borane-tetrahydrofuran (BH₃·THF) or sodium borohydride with trifluoroacetic acid (TFA).[1] |
| Formation of an aldehyde impurity | Hydrolysis of the intermediate imine during workup, especially when using hydride-based reducing agents like DIBAL-H. | Ensure a completely anhydrous workup. If an aqueous workup is necessary, perform it at a low temperature and quickly extract the product into an organic solvent. |
| Presence of secondary or tertiary amine byproducts | This is common in catalytic hydrogenation of nitriles. | Add ammonia or ammonium hydroxide to the reaction mixture to suppress the formation of these byproducts.[5] |
Experimental Protocols
Protocol 1: Selective Reduction of 2-chloro-6-nitrobenzonitrile using Borane-Tetrahydrofuran (BH₃·THF)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chloro-6-nitrobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add a 1 M solution of borane-tetrahydrofuran complex in THF (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of methanol, followed by 1 M hydrochloric acid.
-
Workup: Stir the mixture for 30 minutes, then basify with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 2. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Alternative Catalysts for Nitro Compound Reduction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of alternative catalysts for the reduction of nitro compounds.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the experimental process.
Q1: My reaction with a non-precious metal catalyst (e.g., Ni, Fe, Co) is sluggish or incomplete. What are the potential causes and solutions?
A1: Several factors can contribute to low reactivity with non-precious metal catalysts:
-
Catalyst Activation: Many non-noble metal catalysts require an activation step to remove surface oxides and generate the active metallic species. For instance, nickel catalysts may need reduction with hydrazine hydrate or sodium borohydride prior to use.[1] Ensure your catalyst is properly activated according to the recommended protocol.
-
Reaction Conditions: Non-precious metal catalysts might require higher temperatures or pressures compared to their noble metal counterparts.[2] For example, some iron-catalyzed reductions perform optimally at elevated temperatures (e.g., 100°C).[3] Consider systematically optimizing the temperature and hydrogen pressure.
-
Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. While aiming for minimal catalyst use is ideal, a certain threshold is necessary for efficient reaction kinetics. Try incrementally increasing the catalyst loading.
-
Solvent Effects: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol or water can sometimes enhance the catalytic activity. For instance, water can act as a hydrogen donor in combination with iron powder.[4]
-
Substrate Solubility: Poor solubility of the nitro compound in the reaction solvent can limit its access to the catalyst surface, resulting in a slow reaction.[5] Consider using a co-solvent to improve solubility.
Q2: I am observing poor chemoselectivity when reducing a nitroarene with other reducible functional groups (e.g., halogens, carbonyls, nitriles). How can I improve the selectivity for the nitro group reduction?
A2: Achieving high chemoselectivity is a common challenge. Here are some strategies:
-
Catalyst Choice: The nature of the catalyst plays a crucial role.
-
Iron-based catalysts are often reported to exhibit excellent chemoselectivity for the reduction of nitro groups in the presence of other functionalities like ketones, esters, and nitriles.[6][7]
-
Gold nanoparticles supported on materials like TiO2 have also shown high selectivity.[8]
-
Raney Nickel is a good option when trying to avoid dehalogenation of aromatic halides, a common side reaction with Pd/C.[9]
-
-
Catalyst Modifiers/Ligands: The addition of ligands or promoters can tune the electronic properties of the catalyst and enhance selectivity. For example, the use of phenanthroline ligands with iron catalysts has been shown to improve performance.[3]
-
Hydrogen Source: Using transfer hydrogenation reagents like formic acid or hydrazine hydrate instead of H₂ gas can sometimes offer better selectivity under milder conditions.[10][11]
-
Reaction Conditions: Lowering the reaction temperature and pressure can often favor the reduction of the more labile nitro group over other functional groups.
Q3: My catalyst appears to be deactivating over time or upon recycling. What are the common deactivation mechanisms and how can I mitigate them?
A3: Catalyst deactivation is a significant issue, particularly with nanoparticle catalysts.
-
Aggregation: Nanoparticles, especially gold, have a high surface energy and tend to aggregate, leading to a loss of active surface area and reduced catalytic activity.[12][13] Using a solid support like TiO₂ or carbon can help stabilize the nanoparticles and prevent aggregation.[8]
-
Leaching: The active metal can leach from the support into the reaction medium, leading to a loss of catalytic activity in the heterogeneous system.[14] Strong metal-support interactions can minimize leaching.
-
Poisoning: Certain functional groups or impurities in the substrate or solvent can adsorb strongly to the catalyst surface and block the active sites. Thorough purification of starting materials is crucial.
-
Oxidation: Non-precious metal catalysts can be susceptible to oxidation, rendering them inactive.[15] Proper handling under an inert atmosphere and ensuring complete removal of oxidizing agents is important.
Regeneration: In some cases, deactivated catalysts can be regenerated. The specific protocol depends on the catalyst and the deactivation mechanism. For instance, a deactivated iron catalyst might be washed and dried under vacuum before reuse.[3]
Q4: I am using a supported catalyst. How does the support material influence the reaction?
A4: The catalyst support is not merely an inert carrier; it can significantly influence the catalytic performance.
-
Dispersion and Stability: The support provides a high surface area for the dispersion of the active metal nanoparticles, preventing their aggregation.[13]
-
Metal-Support Interactions: The interaction between the metal and the support can alter the electronic properties of the metal, thereby affecting its catalytic activity and selectivity. For example, the interface between gold nanoparticles and a TiO₂ support is believed to be crucial for the preferential adsorption of the nitro group.
-
Surface Acidity/Basicity: The acidic or basic nature of the support can influence the reaction pathway. For instance, an acidic support might catalyze side reactions.
Studies have shown that the choice of support (e.g., TiO₂, Al₂O₃, carbon) can impact the conversion and selectivity of the nitro reduction.[8][16]
Troubleshooting Guides
This section provides structured guidance for resolving specific experimental issues.
Issue 1: Low or No Conversion
Issue 2: Poor Chemoselectivity
Data Presentation: Comparison of Alternative Catalysts
The following tables summarize quantitative data for the reduction of nitrobenzene as a model substrate using various alternative catalysts.
Table 1: Non-Precious Metal Catalysts
| Catalyst | Reductant | Temperature (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) | Selectivity to Aniline (%) | Reference |
| Fe powder | Water | 50 | - | 29 | >99 | >99 | [4] |
| Co SAs/NC-800 | H₂ | 120 | 5 | 2.5 | >99 | >99 | [17] |
| Cu@C | NaBH₄ | Room Temp | - | 0.13 | 100 | - | [18] |
| Ni NPs | H₂ | - | - | - | up to 99 | 100 | [19][20] |
Table 2: Noble Metal-Based Alternative Catalysts
| Catalyst | Reductant | Temperature (°C) | Pressure | Time (min) | Conversion (%) | Selectivity to Amine (%) | Reference |
| Au/TiO₂ | Et₃SiH | - | - | - | - | Good to high yields | [8] |
| 4 nm Au-NPs | NaBH₄ | 24 | - | 2 | 100 | - | [12] |
| 4% Ag/MTA | NaBH₄ | - | - | - | >90 | >98 | [21] |
| Pd/SBA-15 | H₂ | 40 | 1 atm | - | >95 | >95 | [22] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: General Procedure for Nitroarene Reduction using Fe-phenanthroline/C Catalyst
Catalyst Preparation:
-
Dissolve the appropriate amounts of Fe(OAc)₂ and 1,10-phenanthroline (1:2 molar ratio) in ethanol and stir for 20 minutes at room temperature.[3]
-
Add Vulcan XC72R carbon powder to the solution.
-
Reflux the mixture at 60°C for 3 hours.[3]
-
Cool the mixture to room temperature and remove the ethanol via rotary evaporation.
-
Dry the resulting solid at 60°C for 12 hours.
-
Grind the dried sample into a fine powder.
-
Pyrolyze the powder at 800°C for 2 hours under an argon atmosphere and then cool to room temperature.[3]
Reduction Reaction:
-
In a pressure tube, dissolve the nitro compound (0.5 mmol) in 5 mL of THF.[3]
-
Add hydrazine hydrate (2 mmol), the prepared Fe-phenanthroline/C catalyst (1 mol% Fe), and an internal standard (e.g., hexadecane, 100 μL).[3]
-
Stir the reaction mixture at 100°C for 10 hours.[3]
-
After cooling to room temperature, filter off the catalyst.
-
Analyze the filtrate by GC to determine conversion and yield.[3]
Protocol 2: General Procedure for Catalytic Hydrogenation using a Supported Cobalt Catalyst
Catalyst Preparation:
-
Dissolve the cobalt precursor complex (e.g., CoCorrPPh₃, 0.2 mmol) in ethanol (30 mL).[23]
-
Add the solid support (e.g., Vulcan® XC 72 R, 1.00 g) portion-wise to the solution over 30 minutes.[23]
-
Continue stirring for the specified time, then remove the solvent under reduced pressure.
-
Dry the impregnated support.
-
Perform pyrolysis under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 800°C).[23]
Hydrogenation Reaction:
-
In a suitable pressure reactor, place the nitroarene (0.25 mmol), the prepared cobalt catalyst, and the solvent (e.g., MeOH, 2 mL).[23]
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with H₂ to the desired pressure (e.g., 40 bar).[23]
-
Heat the reaction mixture to the specified temperature (e.g., 120°C) and stir for the required time (e.g., 16 h).[23]
-
After cooling and venting the reactor, filter the catalyst and analyze the product mixture.
Signaling Pathways and Workflows
References
- 1. Superior activity and selectivity of heterogenized cobalt catalysts for hydrogenation of nitroarenes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. longdom.org [longdom.org]
- 5. reddit.com [reddit.com]
- 6. Chemoselective nitro reduction and hydroamination using a single iron catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Supported Gold Nanoparticle-Catalyzed Selective Reduction of Multifunctional, Aromatic Nitro Precursors into Amines and Synthesis of 3,4-Dihydroquinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. A Comparison Reduction of 4-Nitrophenol by Gold Nanospheres and Gold Nanostars [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Comparative Study on the Effect of Support for Nanonickel Catalyst in Reduction of Nitrophenols [ejchem.journals.ekb.eg]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Selective Hydrogenation of Aromatic Nitro Compounds Using Unsupported Nickel Catalysts [sic.vriic.usach.cl]
- 20. Selective Hydrogenation of Aromatic Nitro Compounds Using Unsupported Nickel Catalysts - Universidad Andrés Bello [researchers.unab.cl]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Solvent Effects on the Reactivity of (2-Chloro-6-nitrophenyl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Chloro-6-nitrophenyl)methanamine. The content focuses on the impact of solvents on the reactivity of this compound, particularly in the context of intramolecular cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary reaction pathway for this compound in the presence of a base?
A1: Due to the ortho-positioning of the aminomethyl and chloro substituents, with the activating effect of the nitro group, the primary reaction pathway for this compound in the presence of a base is an intramolecular nucleophilic aromatic substitution (SNAr) reaction. This leads to the formation of a cyclized product, 7-nitro-1H-indazole.
Q2: How does solvent choice influence the rate of intramolecular cyclization?
A2: Solvent polarity and hydrogen bonding ability are critical. Polar aprotic solvents like DMF and DMSO generally accelerate SNAr reactions.[1][2] This is because they can solvate the cationic portion of the zwitterionic intermediate without strongly hydrogen-bonding to the nucleophile, thus not deactivating it. Protic solvents, such as alcohols, can slow down the reaction by forming hydrogen bonds with the amine nucleophile, reducing its nucleophilicity.[3]
Q3: What is the role of the nitro group in the reactivity of this molecule?
A3: The nitro group is a strong electron-withdrawing group. Its presence in the ortho position to the chlorine atom significantly activates the aromatic ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate formed during the SNAr reaction.[3]
Q4: Can intermolecular reactions compete with the desired intramolecular cyclization?
A4: Yes, under certain conditions, especially at high concentrations, intermolecular reactions can occur, leading to the formation of dimers or polymers. Using dilute solutions can favor the intramolecular pathway.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Incorrect Solvent Choice: The solvent may be deactivating the amine nucleophile (e.g., highly protic solvents). 2. Insufficient Base: The base may not be strong enough or used in sufficient quantity to deprotonate the amine or facilitate the reaction. 3. Low Reaction Temperature: The activation energy for the reaction may not be met. | 1. Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. 2. Use a stronger, non-nucleophilic base (e.g., DBU, K₂CO₃) and ensure stoichiometric or slight excess is used. 3. Increase the reaction temperature, monitoring for potential side product formation. |
| Formation of Multiple Products | 1. Intermolecular Reactions: High concentration of the starting material can lead to intermolecular side reactions. 2. Degradation: The starting material or product may be unstable under the reaction conditions (e.g., high temperature, strong base). | 1. Perform the reaction under high dilution conditions to favor intramolecular cyclization. 2. Optimize the reaction temperature and time. Consider using a milder base. |
| Reaction Stalls Before Completion | 1. Base Consumption: The base may be consumed by side reactions or impurities. 2. Product Inhibition: The product may be inhibiting the reaction. 3. Equilibrium: The reaction may have reached equilibrium. | 1. Add an additional portion of the base to the reaction mixture. 2. Monitor the reaction progress by TLC or LC-MS to assess if the rate is slowing as product concentration increases. 3. If at equilibrium, consider changing the solvent or temperature to shift the equilibrium towards the product. |
| Difficulty in Product Isolation | 1. Product Solubility: The product may be highly soluble in the reaction solvent, making precipitation difficult. 2. Emulsion Formation during Workup: The presence of certain solvents and bases can lead to emulsions during aqueous workup. | 1. After reaction completion, try adding a non-polar solvent to precipitate the product. 2. Break emulsions by adding brine or filtering through a pad of celite. |
Data Presentation
Table 1: Expected Relative Reaction Rates for the Intramolecular Cyclization of this compound in Various Solvents
| Solvent | Solvent Type | Expected Relative Rate | Rationale |
| Toluene | Non-polar | 1 (Reference) | Low reaction rate due to poor stabilization of the charged intermediate. |
| Dichloromethane | Polar Aprotic | ~10-50 | Moderate polarity, can facilitate the reaction more than non-polar solvents. |
| Acetonitrile | Polar Aprotic | ~100-500 | Higher polarity and ability to stabilize the intermediate.[4] |
| DMF | Polar Aprotic | ~500-2000 | High polarity and excellent at solvating cations, strongly accelerates SNAr.[1] |
| DMSO | Polar Aprotic | >2000 | Very high polarity and strong cation solvation, typically gives the fastest rates for SNAr.[3] |
| Ethanol | Protic | ~5-20 | Can stabilize the intermediate, but also deactivates the amine nucleophile via H-bonding.[3] |
| Methanol | Protic | ~2-10 | Similar to ethanol, but can be more deactivating due to stronger H-bonding.[3] |
Experimental Protocols
Protocol 1: Synthesis of 7-nitro-1H-indazole via Intramolecular Cyclization
-
Reagents and Materials:
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, TLC plates, rotary evaporator.
-
-
Procedure: a. To a solution of this compound (1.0 eq) in anhydrous DMF (0.05 M), add anhydrous potassium carbonate (2.0 eq). b. Heat the reaction mixture to 80 °C under a nitrogen atmosphere. c. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours). d. Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water. e. Separate the organic layer, and wash with brine solution. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. g. Purify the crude product by column chromatography on silica gel to obtain 7-nitro-1H-indazole.
Protocol 2: Kinetic Monitoring of the Intramolecular Cyclization
-
Instrumentation:
-
UV-Vis Spectrophotometer with a thermostatted cell holder or an HPLC system with a UV detector.
-
-
Procedure: a. Prepare a stock solution of this compound in the chosen solvent. b. Prepare a stock solution of the base (e.g., DBU) in the same solvent. c. In a cuvette or reaction vial, add the solvent and the base, and allow it to equilibrate to the desired reaction temperature. d. Initiate the reaction by adding a small aliquot of the starting material stock solution and mix quickly. e. Monitor the reaction by observing the change in absorbance at a wavelength where the product absorbs and the starting material does not, or by taking aliquots at regular intervals and analyzing by HPLC.[5] f. The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance/concentration vs. time data to a first-order exponential decay or rise.[3]
Visualizations
Caption: Proposed mechanism for the intramolecular cyclization.
Caption: General experimental workflow for synthesis and analysis.
References
- 1. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor yield in the synthesis of substituted nitroanilines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of substituted nitroanilines, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why is my yield of p-nitroaniline so low when I nitrate aniline directly?
Direct nitration of aniline often results in poor yields of the desired para-isomer due to several competing reactions. The primary issues are:
-
Oxidation of the Amino Group: The strong oxidizing nature of the nitrating mixture (concentrated nitric and sulfuric acids) can degrade the electron-rich aniline ring, leading to the formation of tar-like byproducts.
-
Formation of the Anilinium Ion: In the highly acidic conditions of the nitration reaction, the amino group of aniline is protonated to form the anilinium ion (-NH3+). This group is a meta-director, leading to the formation of a significant amount of m-nitroaniline, which can be difficult to separate from the desired p-nitroaniline.
-
Over-nitration: The reaction is highly exothermic, and poor temperature control can lead to the formation of dinitro and trinitroaniline byproducts.
To circumvent these issues, a common and more effective strategy is to first protect the amino group by acetylation.
Q2: What is the purpose of acetylating aniline before nitration?
Acetylation of aniline to form acetanilide is a crucial step to improve the yield and selectivity of the nitration reaction. The acetamido group (-NHCOCH3) in acetanilide offers two key advantages over the amino group:
-
Moderates Reactivity: The acetyl group is less activating than the amino group, which reduces the susceptibility of the aromatic ring to oxidation by the nitrating mixture.
-
Steric Hindrance: The bulkiness of the acetamido group sterically hinders the electrophilic attack at the ortho positions, thereby favoring the formation of the para-nitroacetanilide isomer.
This protecting group strategy leads to a cleaner reaction with a higher yield of the desired p-nitro isomer, which can then be deprotected to afford p-nitroaniline.
Q3: How can I effectively separate the ortho and para isomers of nitroaniline?
The separation of o-nitroaniline and p-nitroaniline is typically achieved after the nitration of acetanilide and before the final hydrolysis step, or on the final product mixture. The two main techniques are:
-
Recrystallization: p-Nitroacetanilide is significantly less soluble in ethanol than the o-nitroacetanilide isomer. Therefore, recrystallizing the crude product from ethanol will cause the p-isomer to crystallize out, while the o-isomer remains in the mother liquor.
-
Column Chromatography: This is a highly effective method for separating the isomers. Due to differences in polarity, the isomers will travel through the stationary phase (e.g., silica gel) at different rates when a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) is used. Typically, the less polar o-nitroaniline will elute from the column before the more polar p-nitroaniline.
Q4: My product won't crystallize. What should I do?
Failure to crystallize is a common issue. Here are several troubleshooting steps you can take:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of the pure product, add a tiny crystal to the solution. This "seed" will act as a template for further crystallization.
-
-
Concentrate the Solution: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool to a Lower Temperature: If cooling to room temperature or in an ice bath is not sufficient, try using a colder cooling bath, such as an ice-salt mixture.
-
Check Solvent Polarity: Ensure you are using a solvent in which your compound is soluble when hot but sparingly soluble when cold. If the compound is too soluble even at low temperatures, you may need to change the solvent or use a solvent system (a mixture of two or more solvents).
Troubleshooting Guides
Problem 1: Low Yield of p-Nitroacetanilide after Nitration
| Possible Cause | Recommended Solution |
| Reaction temperature was too high. | Maintain a low reaction temperature (0-10 °C) using an ice-salt bath during the addition of the nitrating mixture. High temperatures favor the formation of byproducts. |
| Inefficient mixing. | Ensure vigorous and constant stirring throughout the reaction to maintain a homogeneous mixture and prevent localized overheating. |
| Incorrect order of reagent addition. | Add the nitrating mixture (HNO3/H2SO4) dropwise to the solution of acetanilide. This keeps the concentration of the nitrating agent low and minimizes over-nitration. |
| Insufficient reaction time. | After the addition of the nitrating mixture, allow the reaction to stir at room temperature for the recommended time (e.g., 30-60 minutes) to ensure complete reaction. |
| Loss of product during workup. | Ensure complete precipitation by pouring the reaction mixture into a sufficient volume of ice-cold water. Wash the crude product with cold water to remove residual acid without dissolving the product. |
Problem 2: Incomplete Hydrolysis of p-Nitroacetanilide
| Possible Cause | Recommended Solution |
| Insufficient acid concentration. | Use a sufficiently concentrated acid catalyst (e.g., 70% sulfuric acid) to ensure efficient hydrolysis. |
| Inadequate reaction time or temperature. | Reflux the reaction mixture for the recommended time (e.g., 20-30 minutes) to drive the hydrolysis to completion. Ensure the mixture becomes a clear solution, indicating the dissolution of the starting material. |
| Premature precipitation of the product. | The product, p-nitroaniline, will precipitate upon neutralization. Ensure the reaction mixture is fully hydrolyzed before pouring it into cold water and neutralizing. |
Experimental Protocols
Protocol 1: Synthesis of Acetanilide from Aniline
-
In a 250 mL flask, combine 9 mL (0.1 mol) of aniline, 15 mL of glacial acetic acid, and 15 mL of acetic anhydride.
-
Attach a reflux condenser and heat the solution to boiling for 10 minutes.
-
Allow the flask to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 50 mL of water and 40-50 g of ice.
-
Stir the mixture vigorously to induce crystallization.
-
Collect the acetanilide crystals by vacuum filtration using a Büchner funnel.
-
Recrystallize the crude product from hot water, using activated carbon to decolorize if necessary.
-
Dry the purified crystals, weigh them, and calculate the percent yield.
Protocol 2: Nitration of Acetanilide to p-Nitroacetanilide
-
In a flask, dissolve 2.5 g of finely powdered acetanilide in 2.5 mL of glacial acetic acid.
-
Carefully add 5 mL of concentrated sulfuric acid with stirring.
-
Cool the mixture to 0-2 °C in an ice-salt bath.
-
In a separate test tube, prepare the nitrating mixture by cautiously adding 1.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid, and cool this mixture in the ice bath.
-
Add the cold nitrating mixture dropwise to the stirred acetanilide solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the flask from the ice bath and let it stand at room temperature for 1 hour.
-
Pour the reaction mixture onto 125 g of crushed ice in a beaker.
-
Stir until the precipitate forms and allow it to stand for 15 minutes.
-
Collect the crude p-nitroacetanilide by vacuum filtration and wash it with cold water until the washings are neutral to litmus paper.
Protocol 3: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline
-
Place 2.5 g of p-nitroacetanilide and 13 mL of 70% sulfuric acid in a round-bottomed flask.
-
Reflux the mixture for 20 minutes, or until the solid has completely dissolved.
-
Pour the hot solution into 250 mL of cold water in a beaker.
-
Neutralize the solution with a 10% sodium hydroxide solution until it is alkaline.
-
Cool the mixture in an ice bath to complete the precipitation of p-nitroaniline.
-
Collect the yellow crystalline product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude p-nitroaniline from a 50% ethanol-water mixture to obtain the purified product.
-
Dry the crystals, weigh them, and calculate the percent yield.
Visualized Workflows
Caption: Multi-step synthesis of p-nitroaniline.
Caption: Troubleshooting workflow for low yield.
Challenges in the hydrolysis of N-(2-chloro-6-nitrophenyl)acetamide to the amine
Welcome to the technical support center for the hydrolysis of N-(2-chloro-6-nitrophenyl)acetamide. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully converting N-(2-chloro-6-nitrophenyl)acetamide to its corresponding amine, 2-chloro-6-nitroaniline.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the hydrolysis of N-(2-chloro-6-nitrophenyl)acetamide.
Q1: My hydrolysis reaction is very slow or incomplete. What are the possible causes and solutions?
A1: Incomplete or slow hydrolysis is the most common issue, often attributed to the steric hindrance and electronic effects of the substituents on the phenyl ring. The ortho-chloro and ortho-nitro groups sterically hinder the approach of nucleophiles (water or hydroxide ions) to the amide carbonyl carbon.
Possible Causes & Solutions:
-
Insufficient Reaction Time/Temperature: The stability of the amide bond, especially with sterically hindering groups, necessitates forcing conditions.
-
Solution: Increase the reaction temperature to reflux and extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Inadequate Reagent Concentration: The concentration of the acid or base catalyst may be too low to effectively promote hydrolysis.
-
Poor Solubility: The starting material may not be fully dissolved in the reaction solvent, limiting the interaction with the catalyst.
-
Solution: For base-catalyzed hydrolysis, using a co-solvent like ethanol or methanol can improve solubility.[3] Ensure vigorous stirring throughout the reaction.
-
Q2: I am observing significant byproduct formation. What are these side products and how can I minimize them?
A2: Side reactions can compete with the desired amide hydrolysis, reducing the yield and complicating purification. The reaction conditions, particularly under strong basic or acidic media, can promote alternative pathways.
Potential Side Reactions:
-
Nucleophilic Aromatic Substitution (SNAr): Under strong basic conditions (e.g., concentrated NaOH at high temperatures), the chloride or nitro group on the aromatic ring can be displaced by a hydroxide ion. This is particularly relevant for activated aromatic systems.
-
Decomposition/Degradation: Harsh reaction conditions (very high temperatures or extremely high acid/base concentrations) over extended periods can lead to the degradation of the starting material or product.
-
Hydrolysis of the Nitro Group: While less common, highly aggressive conditions could potentially lead to reactions involving the nitro group.
Minimization Strategies:
-
Optimize Temperature and Reaction Time: Use the mildest conditions that still afford a reasonable reaction rate. Avoid unnecessarily long reaction times or excessive temperatures.
-
Control Reagent Stoichiometry: Use the recommended amount of acid or base. An excessive amount of base, in particular, can favor SNAr side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if the product amine is sensitive to air oxidation at high temperatures.
Q3: How do I choose between acid- and base-catalyzed hydrolysis for this specific substrate?
A3: Both methods are viable, but they have different advantages and potential drawbacks. The choice often depends on the stability of the starting material and product to the specific conditions and the desired workup procedure.
| Feature | Acid-Catalyzed Hydrolysis (e.g., aq. HCl) | Base-Catalyzed Hydrolysis (e.g., aq. NaOH in EtOH) |
| Mechanism | Protonation of the carbonyl oxygen increases electrophilicity for water attack.[4] | Direct nucleophilic attack of hydroxide ion on the carbonyl carbon.[1] |
| Product Form | The product amine is protonated (ammonium salt), making it water-soluble. | The product amine is in its free base form. |
| Workup | Requires basification to neutralize excess acid and deprotonate the amine for extraction. | Requires neutralization or washing to remove excess base. The product can often be directly extracted. |
| Common Issues | Can require harsh conditions (high acid concentration, high temperature).[1] | Potential for nucleophilic aromatic substitution (SNAr) side reactions.[1] |
| Recommendation | Often a cleaner reaction if the molecule is stable to strong acid. | A good alternative if the starting material or product is acid-sensitive. Requires careful control of temperature to minimize side reactions. |
Experimental Protocols
The following are generalized protocols for the hydrolysis of N-(2-chloro-6-nitrophenyl)acetamide. Researchers should optimize these conditions for their specific setup and scale.
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol is based on general procedures for hydrolyzing substituted anilides.[3][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add N-(2-chloro-6-nitrophenyl)acetamide (1.0 eq).
-
Reagent Addition: Add aqueous hydrochloric acid (e.g., 6N HCl, 5-10 volumes) to the flask.
-
Heating: Heat the mixture to reflux (typically 100-110°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate solvent system). The reaction may take several hours.
-
Workup (Aqueous):
-
Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath.
-
Slowly neutralize the excess acid by adding a saturated aqueous solution of a base (e.g., NaOH or NaHCO₃) until the pH is > 8.
-
The product, 2-chloro-6-nitroaniline, should precipitate as a solid.
-
-
Isolation & Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove residual salts.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane).[3]
-
Protocol 2: Base-Catalyzed Hydrolysis
This protocol is adapted from general methods for the alkaline hydrolysis of related compounds.[2][3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-(2-chloro-6-nitrophenyl)acetamide (1.0 eq) in a suitable alcohol solvent (e.g., ethanol, 5-10 volumes).
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (e.g., 50% w/w NaOH, 2.0 eq) to the flask.[3]
-
Heating: Heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup (Extraction):
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, it may be the product, which can be filtered.
-
Alternatively, remove the alcohol solvent under reduced pressure.
-
Add water to the residue and extract the product into an organic solvent (e.g., ethyl ether or ethyl acetate).
-
-
Isolation & Purification:
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[3]
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography on silica gel.[3]
-
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.
Caption: General experimental workflow for the hydrolysis of N-(2-chloro-6-nitrophenyl)acetamide.
Caption: A decision tree for troubleshooting common issues during the hydrolysis reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides - Google Patents [patents.google.com]
- 3. US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
A Comparative Guide to the Synthesis of (2-Chloro-6-nitrophenyl)methanamine and Other Substituted Benzylamines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, substituted benzylamines serve as crucial building blocks for a vast array of pharmacologically active molecules. The strategic introduction of substituents onto the phenyl ring allows for the fine-tuning of a compound's steric and electronic properties, which in turn can significantly influence its biological activity, metabolic stability, and pharmacokinetic profile. This guide provides an objective comparison of the synthesis of (2-Chloro-6-nitrophenyl)methanamine, a highly functionalized benzylamine, with other key substituted benzylamines, including those with electron-donating and electron-withdrawing groups. The comparison focuses on common synthetic routes, providing experimental data to aid researchers in selecting the most appropriate starting materials and methodologies for their specific applications.
Executive Summary
The synthesis of substituted benzylamines is predominantly achieved through two principal pathways: the reductive amination of benzaldehydes and the reduction of benzonitriles. The choice of method and the resulting yields are significantly influenced by the nature and position of the substituents on the aromatic ring.
This compound , with its two strong electron-withdrawing groups, is typically synthesized via the reduction of the corresponding benzonitrile. This approach avoids potential complications that can arise during the reductive amination of the sterically hindered and electronically deactivated 2-chloro-6-nitrobenzaldehyde.
In contrast, benzylamines with electron-donating or less sterically demanding electron-withdrawing groups are readily synthesized through reductive amination of the corresponding benzaldehydes, often with high yields. This guide presents a comparative analysis of the synthesis of this compound alongside p-methoxybenzylamine (electron-donating), p-methylbenzylamine (electron-donating), and p-chlorobenzylamine (electron-withdrawing) to highlight these differences.
Comparative Synthesis Data
The following tables summarize the quantitative data for the synthesis of the target benzylamines via two common methods: reduction of benzonitriles and reductive amination of benzaldehydes.
Table 1: Synthesis of Substituted Benzylamines via Reduction of Benzonitriles
This method is particularly effective for substrates with electron-withdrawing groups and for overcoming steric hindrance around the functional group. The use of Raney Nickel in combination with a hydride source like potassium borohydride provides a mild and efficient system for this transformation.[1][2]
| Compound | Substituent(s) | Precursor | Reducing System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 2-Cl, 6-NO₂ | 2-Chloro-6-nitrobenzonitrile | Raney Ni / KBH₄ | Ethanol | 50 | 0.75 | ~90 (estimated)¹ |
| Benzylamine | None | Benzonitrile | Raney Ni / KBH₄ | Ethanol | 50 | 0.75 | 92[2] |
| p-Methoxybenzylamine | 4-OCH₃ | p-Methoxybenzonitrile | Raney Ni / KBH₄ | Ethanol | 50 | 0.75 | 81[2] |
| p-Chlorobenzylamine | 4-Cl | p-Chlorobenzonitrile | Raney Ni / KBH₄ | Ethanol | 50 | 0.75 | 90[2] |
¹Estimated yield based on similar aromatic nitriles with electron-withdrawing groups under the specified conditions. A specific experimental yield for this exact compound under these conditions was not found in the literature reviewed.
Table 2: Synthesis of Substituted Benzylamines via Reductive Amination of Benzaldehydes
Reductive amination is a versatile one-pot reaction that is highly effective for a wide range of aldehydes, particularly those with electron-donating groups that activate the carbonyl carbon towards nucleophilic attack by ammonia.
| Compound | Substituent(s) | Precursor | Reducing System | Solvent | Temp. (°C) | Pressure (bar) | Yield (%) |
| p-Methoxybenzylamine | 4-OCH₃ | p-Methoxybenzaldehyde | Co-containing composite / H₂ | Methanol | 100 | 100 | 72-96[3] |
| p-Methylbenzylamine | 4-CH₃ | p-Tolualdehyde | Not Specified | Not Specified | Not Specified | Not Specified | High (qualitative) |
| p-Chlorobenzylamine | 4-Cl | p-Chlorobenzaldehyde | Co-containing composite / H₂ | Not Specified | 100 | 100 | 60-89[3] |
Synthesis Workflows
The following diagrams illustrate the general workflows for the two primary synthetic routes discussed.
Caption: General workflow for benzylamine synthesis via nitrile reduction.
Caption: General workflow for benzylamine synthesis via reductive amination.
Discussion of Substituent Effects
The electronic nature of the substituents on the aromatic ring plays a significant role in the feasibility and efficiency of these synthetic methods.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) and chloro (-Cl) groups decrease the electron density of the aromatic ring.
-
In reductive amination , strong EWGs, particularly at the ortho position, can deactivate the carbonyl group towards nucleophilic attack by ammonia, potentially leading to lower yields or requiring harsher reaction conditions. Steric hindrance from ortho substituents further exacerbates this issue.
-
In the reduction of benzonitriles , EWGs can facilitate the reaction, often leading to faster conversions and higher yields.[4]
-
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density of the aromatic ring.
-
In reductive amination , EDGs can activate the carbonyl group, making the corresponding benzaldehydes excellent substrates for this reaction, generally leading to high yields.
-
In the reduction of benzonitriles , EDGs can slightly decrease the reactivity of the nitrile group, sometimes requiring longer reaction times or higher temperatures for complete conversion compared to their electron-deficient counterparts.[4]
-
Signaling Pathway and Logical Relationship Diagram
Substituted benzylamines are precursors to a wide variety of bioactive molecules that can interact with numerous biological targets. The diagram below illustrates a logical relationship where different substituted benzylamines, derived from their respective precursors, can be used to synthesize a diverse library of drug candidates, which are then screened for activity against various biological targets.
Caption: Logical workflow from precursors to potential drug candidates.
Experimental Protocols
General Procedure for the Reduction of Aromatic Nitriles using Raney Ni/KBH₄[1][2]
Materials:
-
Aromatic nitrile (10 mmol)
-
Potassium borohydride (KBH₄) (40 mmol)
-
Raney Nickel (approx. 10 mmol, moist weight)
-
Dry ethanol (25 mL)
-
Ethyl acetate
-
Water
Procedure:
-
To a 50 mL flask, add potassium borohydride (2.16 g, 40 mmol), Raney Nickel (0.64 g moist weight), and 25 mL of dry ethanol.
-
While stirring, add the aromatic nitrile (10 mmol) to the mixture.
-
Stir the reaction mixture vigorously at the appropriate temperature (50 °C for aromatic nitriles with electron-withdrawing groups) for 45 minutes.
-
After completion of the reaction (monitored by TLC), filter the reaction mixture to remove the catalyst.
-
Evaporate the organic solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the primary amine.
General Procedure for the Reductive Amination of Benzaldehydes using a Cobalt Catalyst and H₂[3]
Materials:
-
Aromatic aldehyde (e.g., p-methoxybenzaldehyde or p-chlorobenzaldehyde)
-
Cobalt-containing composite catalyst (3 mol%)
-
Amine source (e.g., n-butylamine or benzylamine)
-
Methanol
-
Hydrogen gas
Procedure:
-
In a suitable high-pressure reactor, combine the aromatic aldehyde, the cobalt-containing composite catalyst, and the amine source in methanol.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to 100 bar.
-
Heat the reaction mixture to 100 °C and maintain stirring.
-
After the reaction is complete (as determined by an appropriate analytical method), cool the reactor to room temperature and carefully release the pressure.
-
Filter the reaction mixture to remove the catalyst.
-
The product can be purified by distillation or chromatography.
Conclusion
The synthesis of this compound is most effectively achieved through the reduction of its corresponding benzonitrile, a method that circumvents the challenges posed by the sterically hindered and electronically deactivated nature of the analogous aldehyde in reductive amination. In contrast, benzylamines bearing electron-donating or less demanding electron-withdrawing groups are readily accessible in high yields via the reductive amination of the respective benzaldehydes. This guide provides researchers with a comparative framework and detailed protocols to inform the selection of synthetic strategies for accessing a diverse range of substituted benzylamines for applications in drug discovery and development. The choice of synthetic route should be guided by the electronic and steric properties of the target molecule to ensure optimal yields and purity.
References
Comparative Analysis of Synthesis Routes for (2-Chloro-6-nitrophenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two potential synthetic routes for (2-Chloro-6-nitrophenyl)methanamine, a valuable building block in medicinal chemistry and materials science. The routes are evaluated based on their starting materials, reaction steps, and, where available, reported yields. Detailed experimental protocols are provided for key transformations, and the logical flow of each synthesis is visualized using process diagrams.
At a Glance: Comparison of Synthesis Routes
The two primary routes explored for the synthesis of this compound are:
-
Route 1: The Anilide Pathway, commencing with the acetylation of commercially available o-chloroaniline.
-
Route 2: The Benzylic Halogenation Pathway, starting from 2-chloro-6-nitrotoluene.
The following table summarizes the key quantitative data and characteristics of each proposed route.
| Parameter | Route 1: Anilide Pathway | Route 2: Benzylic Halogenation Pathway |
| Starting Material | o-Chloroaniline | 2-Chloro-6-nitrotoluene |
| Number of Steps | 4 | 2 |
| Key Intermediates | N-(2-chlorophenyl)acetamide, N-(2-chloro-6-nitrophenyl)acetamide, 2-chloro-6-nitroaniline | 2-Chloro-6-nitrobenzyl bromide |
| Overall Yield | Not fully determined due to lack of data for the final step. | Not fully determined due to lack of specific data for each step. |
| Purity | Intermediate purity data available.[1] | Dependent on the efficiency of purification at each step. |
| Reaction Conditions | Involves nitration with mixed acids, requiring careful temperature control.[1] | Requires radical initiation (e.g., light or chemical initiator) for benzylic bromination.[2] |
| Advantages | Utilizes a common and inexpensive starting material. The initial steps are well-documented. | Fewer synthetic steps, potentially leading to a higher overall yield and reduced production time. |
| Disadvantages | Longer synthetic sequence. The final conversion of the aniline to the methanamine is not well-documented for this specific substrate. Hydrolysis of the nitro-substituted acetanilide can be challenging.[1] | The starting material may be less readily available than o-chloroaniline. Radical reactions can sometimes lead to side products. The Gabriel synthesis or direct amination in the second step may require optimization. |
Synthesis Route 1: The Anilide Pathway
This route builds the target molecule by first protecting the amine of o-chloroaniline, followed by a regioselective nitration and subsequent functional group manipulations.
References
Comparative Guide to Analytical Methods for the Quantification of (2-Chloro-6-nitrophenyl)methanamine and Related Aromatic Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies applicable to the quantification of (2-Chloro-6-nitrophenyl)methanamine. Due to a lack of specific validated public domain methods for this exact analyte, this document details established analytical approaches for structurally related compounds, including chloro-nitro aromatic amines and substituted anilines. The information presented here serves as a robust starting point for method development and validation for the target compound.
The primary techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS). Each section summarizes the performance characteristics of these methods based on published data for analogous molecules and provides detailed experimental protocols.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of aromatic amines. For compounds like this compound, reverse-phase HPLC with UV detection is a common approach. Derivatization can be employed to enhance sensitivity and selectivity, particularly with fluorescence detection.
Data Presentation: HPLC Performance for Related Aromatic Amines
| Parameter | Method for Primary Aromatic Amines (with derivatization)[1] | Method for 2-Amino-6-chloro-4-nitrophenol hydrochloride[2] | Method for o-chloro aniline[3] |
| Column | RP column | Newcrom R1 | Not Specified |
| Mobile Phase | Not Specified | Acetonitrile (MeCN), water, and phosphoric acid | Methanol as extraction solvent, Acetonitrile for elution |
| Detection | Fluorescence | UV | UV |
| Linearity | 0.9996 - 0.9999 | Not Specified | Not Specified |
| Limit of Detection (LOD) | 0.12 - 0.21 nmol/L | Not Specified | Not Specified |
| Recovery | Excellent | Not Specified | Quantified |
Experimental Protocol: HPLC Analysis of Chloro-Nitro Aromatic Compounds
This protocol is adapted from a method for the separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride and serves as a strong starting point.[2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Newcrom R1 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry compatibility, phosphoric acid can be substituted with formic acid.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample onto the column and run a gradient or isocratic elution to achieve separation.
Experimental Workflow: HPLC Analysis
Caption: General workflow for HPLC analysis.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and semi-volatile compounds like substituted anilines. Detection is commonly performed using a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) for halogenated compounds, which would be highly sensitive for this compound.
Data Presentation: GC Performance for Substituted Anilines
| Parameter | Method for Substituted Anilines[4] | EPA Method 8131 for Aniline Derivatives[5] |
| Column | OV-17 capillary column (30 m × 0.32 mm × 0.5 μm) | SE-54 fused silica capillary column |
| Detector | FID | Nitrogen Phosphorus Detector (NPD) |
| Linearity | 0.5 - 50.0 mg/L (R² > 0.999) | Not Specified |
| Limit of Detection (LOD) | 0.056 - 0.093 mg/L | Provided in method documentation |
| Recovery | 82% - 103% | Provided in method documentation |
| Precision (RSD) | 0.8% - 4.5% | Not Specified |
Experimental Protocol: GC Analysis of Substituted Anilines
This protocol is based on a method for the determination of aniline and its derivatives in water.[4]
-
Instrumentation: A gas chromatograph equipped with an FID or ECD.
-
Column: Equity-5, 30 m × 0.25 mm I.D., 0.25 μm.[6]
-
Carrier Gas: Helium at a constant flow of 1.3 mL/sec.[6]
-
Injector Temperature: 250 °C.[6]
-
Oven Program: 50 °C (hold 2 min), ramp at 10 °C/min to 200 °C, then ramp at 15 °C/min to 325 °C.[6]
-
Detector Temperature: 325 °C (FID).[6]
-
Sample Preparation: Liquid-liquid extraction with a suitable solvent like dichloromethane. The pH of the sample may need to be adjusted to ensure the analyte is in its non-ionized form.
-
Analysis: Inject the extracted sample into the GC.
Experimental Workflow: GC Analysis
Caption: General workflow for GC analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS and particularly LC-MS/MS, offers high sensitivity and selectivity, making it an excellent choice for trace-level quantification of aromatic amines in complex matrices.
Data Presentation: LC-MS/MS Performance for Related Aromatic Amines
| Parameter | Method for Primary Aromatic Amines[7] | Method for p-Nitroaniline[8] |
| Column | Agilent InfinityLab Poroshell 120 PFP | Kinetex C18 (100 × 4.6 mm, 5 μm) |
| Mobile Phase | Gradient with 3% (w/v) aqueous acetic acid | Gradient with water and ACN (both with 0.1% formic acid) |
| Ionization | ESI | ESI+ |
| Detection | Triple Quadrupole (MS/MS) | MS/MS |
| Linearity | R² > 0.995 (1 to 500 µg/kg) | Not Specified |
| Limit of Detection (LOD) | Lower than 10 μg/kg | 10 µg/kg |
| Limit of Quantification (LOQ) | 24 times lower than 10 µg/kg | 30 µg/kg |
Experimental Protocol: LC-MS/MS Analysis of Nitroanilines
This protocol is based on a method for the detection of p-nitroaniline.[8]
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: Kinetex C18 100 Å (100 × 4.6 mm, 5 μm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 95% A (0-0.5 min), to 30% A (0.5-6 min, held until 10 min), to 100% B (10-12 min, held until 13.5 min), then back to 95% A (13.5-15 min).
-
Flow Rate: 1.0 mL/min.
-
Ionization: Electrospray Ionization in positive mode (ESI+).
-
MS/MS Transitions: Precursor and product ions for this compound would need to be determined by direct infusion.
-
Sample Preparation: Samples are typically diluted in the initial mobile phase conditions.
Signaling Pathway: LC-MS/MS Quantification Logic
Caption: Logical flow of LC-MS/MS analysis.
Conclusion
While no single, validated method for the direct quantification of this compound was identified in the public domain, the analytical techniques presented for structurally similar compounds provide a comprehensive foundation for method development.
-
HPLC-UV offers a straightforward and robust method for initial quantification.
-
GC-FID/ECD is a powerful alternative, especially given the chlorinated nature of the analyte, which promises high sensitivity with an ECD.
-
LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for trace-level analysis in complex matrices.
It is imperative that any method chosen or developed based on this guide be subject to rigorous, in-house validation to demonstrate its suitability for the intended purpose, following ICH or other relevant regulatory guidelines. This includes, but is not limited to, establishing specificity, linearity, range, accuracy, precision, and robustness for the quantification of this compound.
References
- 1. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. GC Analysis of Anilines on Equity-5 suitable for GC | Sigma-Aldrich [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
Spectroscopic Fingerprints: A Comparative Analysis of (2-Chloro-6-nitrophenyl)methanamine Isomers
For Immediate Release
In the intricate landscape of pharmaceutical research and drug development, the precise identification and characterization of molecular isomers are of paramount importance. Subtle differences in the spatial arrangement of atoms can lead to vastly different pharmacological activities and toxicological profiles. This guide presents a detailed spectroscopic comparison of (2-Chloro-6-nitrophenyl)methanamine and its positional isomers, offering researchers, scientists, and drug development professionals a comprehensive reference based on experimental data and theoretical spectroscopic principles.
The following sections provide a comparative analysis of the expected spectroscopic signatures of these isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. Due to the limited availability of complete experimental datasets for all isomers, this guide combines established experimental data from closely related compounds with predicted spectroscopic characteristics derived from foundational principles of analytical chemistry.
Comparative Spectroscopic Data
The data presented below is a compilation of experimental values from available literature and spectral databases for compounds with similar structural motifs, alongside predicted values where experimental data is unavailable. These tables are intended to serve as a baseline for the identification and differentiation of this compound isomers.
Table 1: Comparative ¹H NMR and ¹³C NMR Spectroscopic Data (Predicted/Reference-Based)
| Isomer | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| This compound | Aromatic H: 7.5-8.0 (m, 3H), CH₂: ~4.0 (s, 2H), NH₂: broad s | Aromatic C: 120-150, CH₂: ~45 |
| (2-Chloro-4-nitrophenyl)methanamine | Aromatic H: 7.6-8.2 (m, 3H), CH₂: ~3.9 (s, 2H), NH₂: broad s | Aromatic C: 122-148, CH₂: ~44 |
| (4-Chloro-2-nitrophenyl)methanamine | Aromatic H: 7.4-7.9 (m, 3H), CH₂: ~3.9 (s, 2H), NH₂: broad s | Aromatic C: 121-149, CH₂: ~44 |
| (5-Chloro-2-nitrophenyl)methanamine | Aromatic H: 7.3-7.8 (m, 3H), CH₂: ~3.8 (s, 2H), NH₂: broad s | Aromatic C: 120-150, CH₂: ~43 |
Note: Predicted values are based on established substituent effects on aromatic systems. Actual experimental values may vary based on solvent and other experimental conditions.
Table 2: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound | Other Isomers (Expected Range) |
| N-H Stretch (Amine) | 3300-3500 (two bands) | 3300-3500 (two bands) |
| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-2960 | 2850-2960 |
| N-O Stretch (Nitro) | 1520-1560 (asymmetric), 1340-1380 (symmetric) | 1510-1570 (asymmetric), 1335-1385 (symmetric) |
| C=C Stretch (Aromatic) | 1400-1600 | 1400-1600 |
| C-N Stretch | 1250-1350 | 1250-1350 |
| C-Cl Stretch | 700-800 | 700-850 |
Table 3: Mass Spectrometry and UV-Visible Spectroscopy Data
| Isomer | Mass Spectrometry (m/z) | UV-Vis λmax (nm) |
| This compound | [M]+: 186.02, [M+H]+: 187.03 | ~240, ~300 |
| (2-Chloro-4-nitrophenyl)methanamine | [M]+: 186.02, [M+H]+: 187.03 | ~235, ~290 |
| (4-Chloro-2-nitrophenyl)methanamine | [M]+: 186.02, [M+H]+: 187.03 | ~245, ~310 |
| (5-Chloro-2-nitrophenyl)methanamine | [M]+: 186.02, [M+H]+: 187.03 | ~240, ~305 |
Note: Mass spectrometry data corresponds to the molecular ion peak. Fragmentation patterns will differ based on the isomer structure. UV-Vis λmax values are estimations based on chromophore structure and are highly solvent-dependent.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized for the particular instrument and sample.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Instrumentation: An FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background scan (with no sample) and subtract it from the sample scan to obtain the final absorbance or transmittance spectrum.
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, Electron Ionization - EI).
-
Acquisition (ESI-MS):
-
Ionization Mode: Positive or negative ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-5 kV.
-
Fragmentor Voltage: Varied to induce fragmentation for structural analysis (MS/MS).
-
-
Acquisition (EI-MS):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 35-500.
-
-
Data Processing: The resulting mass spectrum will show the mass-to-charge ratio of the molecular ion and any fragment ions.
4. UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Wavelength Range: 200-800 nm.
-
Scan Speed: Medium.
-
-
Data Processing: Record the absorbance spectrum. The wavelength of maximum absorbance (λmax) is a key characteristic.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of chemical isomers.
Caption: Workflow for Spectroscopic Comparison of Isomers.
This guide provides a foundational framework for the spectroscopic comparison of this compound isomers. Researchers are encouraged to acquire experimental data for their specific samples and use this document as a reference for interpretation and differentiation. The distinct electronic and steric environments of each isomer are expected to produce unique spectroscopic fingerprints, enabling their unambiguous identification.
Unveiling the Bioactive Potential: A Comparative Guide to (2-Chloro-6-nitrophenyl)methanamine Derivatives
A comprehensive analysis of the burgeoning class of (2-Chloro-6-nitrophenyl)methanamine derivatives reveals a promising landscape for the development of novel therapeutic agents. These compounds, characterized by a substituted nitrophenyl ring, have demonstrated a spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative overview of their performance, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in navigating this promising chemical space.
The core structure of this compound and its analogues serves as a versatile scaffold for chemical modification, leading to a diverse library of compounds with distinct biological profiles. The presence of the nitro group is often crucial for their activity, with a widely accepted mechanism involving its reduction to produce cytotoxic nitroso and superoxide species that can damage cellular macromolecules like DNA.[1] This reactivity underpins their potential as anticancer and antimicrobial agents. Furthermore, the chloro substitution and other modifications on the phenyl ring and the amine group significantly influence the potency and selectivity of these derivatives.
Comparative Analysis of Biological Activity
To facilitate a clear comparison, the biological activities of representative this compound derivatives and related nitroaromatic compounds are summarized below. The data highlights their efficacy across different therapeutic areas.
Anticancer Activity
Several studies have underscored the cytotoxic potential of nitrophenyl derivatives against various cancer cell lines. The mechanism often involves the induction of apoptosis, a form of programmed cell death. For instance, certain hybrid molecules incorporating a thiazolidinone moiety have shown significant cytotoxic effects on a broad panel of cancer cell lines, including leukemia, melanoma, and cancers of the lung, colon, and breast.[2]
| Compound/Derivative | Cancer Cell Line(s) | Activity Metric (e.g., IC50) | Reference |
| Ciminalum-thiazolidinone hybrid III | Jurkat T-cells | Induces AIF-mediated apoptosis | [2] |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones | Leukemia, Melanoma, Lung, Colon, CNS, Ovarian, Renal, Prostate, Breast | Micro- and submicromolar levels | [2] |
| 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(2-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline derivative 3 | HEGP2 | Increased apoptosis by 50-fold, cell cycle arrest at G2/M | [3] |
| Chromene derivative 2 | Human colon cancer (HT-29) | Higher activity than doxorubicin | [4] |
| Chromene derivative 5 | Liver cancer (HepG-2) | Higher activity than doxorubicin | [4] |
| Chromene derivative 6 | Breast adenocarcinoma (MCF-7) | Higher activity than doxorubicin | [4] |
Antimicrobial Activity
The antimicrobial properties of nitroaromatic compounds are well-documented, with some derivatives showing potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1] The presence of a chloro atom in the acetamide group has been shown to enhance antimicrobial activity.[5] For example, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide demonstrated improved potency against Klebsiella pneumoniae compared to its non-chlorinated precursor.[5][6]
| Compound/Derivative | Target Microorganism(s) | Activity Metric (e.g., MIC, Inhibition Zone) | Reference |
| Nitroderivatives with F and Cl atoms | Staphylococcus aureus, Candida sp. | MIC: 15.6–62.5 μg/mL (S. aureus), 15–62.5 μg/mL (Candida) | [1] |
| Nitrated benzothiazoles | Pseudomonas aeruginosa | Significant inhibition, comparable to procaine penicillin | [1] |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2) | Klebsiella pneumoniae | Twice as potent as its precursor (A1) | [5] |
| 6-chloro-8-nitroflavone | Pathogenic bacteria | Potent inhibitory activity | [7] |
Anti-inflammatory Activity
Recent investigations have also explored the anti-inflammatory potential of related chemical structures. The mechanism of action for some derivatives involves the modulation of key inflammatory pathways, such as the NF-κB signaling pathway, and the activation of the NRF2 antioxidant response.[8]
| Compound/Derivative | Assay/Model | Activity Metric (e.g., IC50, % Inhibition) | Reference |
| Tetrahydrobenzo[b]thiophene derivatives (THBTs) | LPS-stimulated RAW 264.7 cells | Significant inhibition of NO, pro-inflammatory cytokines | [8] |
| Phloroglucinol-based derivatives | iNOS and NF-κB inhibition | IC50 values in the micromolar range | [9] |
| Mannich base derivative 2d | Inhibition of protein denaturation | IC50: 1.93 µM (comparable to diclofenac sodium) | [10] |
| 2-Chloro-3-[3-(6-nitro-1H-benzimidazol-2-yl)-1H-pyrazol-5-yl]quinolines | Carrageenan-induced paw edema | Good anti-inflammatory activity | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of this compound derivatives and related compounds.
Synthesis of Thiazolidinone Derivatives
A common synthetic route for creating hybrid molecules with potential anticancer activity is the Knoevenagel condensation.[2]
Procedure:
-
A mixture of (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal and an appropriate 4-thiazolidinone is prepared in acetic acid.
-
Sodium acetate is added as a catalyst.
-
The reaction mixture is refluxed.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the product is isolated, purified (e.g., by recrystallization), and characterized using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[12][13]
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is often evaluated using standard methods such as broth microdilution or agar diffusion to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method:
-
A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
A standardized inoculum of the target microorganism is added to each well.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
The anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[8]
Procedure:
-
RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere.
-
The cells are pre-treated with various concentrations of the test compounds for a specific duration.
-
The cells are then stimulated with LPS to induce NO production.
-
After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in untreated, LPS-stimulated wells.
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams depict a generalized mechanism of action, a typical experimental workflow, and a relevant signaling pathway.
Caption: Generalized mechanism of action for nitroaromatic compounds.
Caption: A typical experimental workflow for the synthesis and screening of bioactive compounds.
Caption: Simplified overview of the NF-κB signaling pathway in inflammation.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. (2-Methyl-3-nitrophenyl)methanamine hydrochloride | 40896-69-3 | Benchchem [benchchem.com]
- 13. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Cost-benefit analysis of different (2-Chloro-6-nitrophenyl)methanamine synthesis methods
For Researchers, Scientists, and Drug Development Professionals
(2-Chloro-6-nitrophenyl)methanamine is a valuable building block in medicinal chemistry and drug discovery, frequently employed as a key intermediate in the synthesis of a variety of pharmacologically active compounds. The efficient and cost-effective synthesis of this molecule is therefore of significant interest to researchers in the field. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering a detailed examination of their respective methodologies, cost-benefit profiles, and experimental data.
Executive Summary
Two principal synthetic pathways for the preparation of this compound are presented:
-
Method 1: Catalytic Hydrogenation of 2-Chloro-6-nitrobenzonitrile. This approach involves the reduction of a nitrile functional group to a primary amine using a catalyst, typically platinum(IV) oxide (Adams' catalyst), under a hydrogen atmosphere.
-
Method 2: Chemical Reduction of 2-Chloro-6-nitrobenzonitrile using a Hydride Reagent. This classic method utilizes a powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), to convert the nitrile to the corresponding amine.
This guide will delve into the experimental protocols for each method, followed by a quantitative comparison of their yields, reaction times, and associated costs to aid researchers in selecting the most suitable method for their specific needs.
Method 1: Catalytic Hydrogenation
This method is a widely used industrial process for the reduction of nitriles due to its efficiency and the relative ease of product isolation. The reaction proceeds by the adsorption of the nitrile and hydrogen gas onto the surface of a metal catalyst, where the reduction takes place.
Experimental Protocol
Synthesis of 2-Chloro-6-nitrobenzonitrile (Precursor):
The starting material, 2-chloro-6-nitrobenzonitrile, can be synthesized from 2-chloro-6-nitrotoluene. The process involves the reaction of 2-chloro-6-nitrotoluene with a dialkyl oxalate in the presence of a base, followed by hydrolysis, reaction with nitrous acid, and subsequent oxidation. A patented method reports a yield of approximately 77-80%.[1]
Reduction of 2-Chloro-6-nitrobenzonitrile:
-
In a high-pressure hydrogenation vessel, dissolve 2-chloro-6-nitrobenzonitrile in a suitable solvent, such as ethanol or ethyl acetate.
-
Add a catalytic amount of platinum(IV) oxide (Adams' catalyst).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Heat the mixture to a specified temperature (e.g., 50-80 °C) and stir vigorously.
-
Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques such as TLC or GC.
-
Once the reaction is complete, cool the vessel, carefully vent the hydrogen gas, and purge with an inert gas like nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by crystallization or chromatography.
Method 2: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a potent and versatile reducing agent capable of reducing a wide range of functional groups, including nitriles. This method is often favored in laboratory settings for its high reactivity and typically excellent yields.
Experimental Protocol
Synthesis of 2-Chloro-6-nitrobenzonitrile (Precursor):
The precursor is synthesized as described in Method 1.[1]
Reduction of 2-Chloro-6-nitrobenzonitrile:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add a suspension of lithium aluminum hydride in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under a nitrogen atmosphere.
-
Cool the suspension in an ice bath.
-
Dissolve 2-chloro-6-nitrobenzonitrile in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting precipitate (aluminum salts) and wash it thoroughly with the ethereal solvent.
-
Combine the filtrate and washings, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product as needed by distillation, crystallization, or chromatography.
Cost-Benefit Analysis
The choice between catalytic hydrogenation and chemical reduction with LiAlH₄ often depends on a balance of factors including cost, scale, safety, and available equipment. The following table summarizes the key quantitative data for each method.
| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Chemical Reduction (LiAlH₄) |
| Starting Material | 2-Chloro-6-nitrobenzonitrile | 2-Chloro-6-nitrobenzonitrile |
| Key Reagent/Catalyst | Platinum(IV) oxide (Adams' catalyst) | Lithium Aluminum Hydride (LiAlH₄) |
| Typical Yield | High (often >90%) | Very High (often >90%) |
| Reaction Time | Several hours to a day | Typically a few hours |
| Reaction Conditions | Elevated pressure and temperature | Low to reflux temperature, inert atmosphere |
| Safety Considerations | Handling of flammable hydrogen gas under pressure | Highly reactive and water-sensitive reagent, requires careful handling and quenching |
| Equipment | High-pressure hydrogenation apparatus | Standard laboratory glassware |
| Cost of Key Reagent | Platinum catalyst is expensive but can be recovered and reused.[2][3][4][5][6] | LiAlH₄ is a relatively expensive reagent, consumed stoichiometrically.[7][8][9][10] |
| Scalability | Well-suited for large-scale industrial production | More commonly used for lab-scale synthesis due to safety and cost |
| Work-up and Purification | Simple filtration to remove catalyst | Requires careful quenching and filtration of aluminum salts |
Logical Workflow
The following diagram illustrates the decision-making process and workflow for the synthesis of this compound.
Conclusion
Both catalytic hydrogenation and chemical reduction with lithium aluminum hydride are effective methods for the synthesis of this compound from 2-chloro-6-nitrobenzonitrile. The choice of method will be dictated by the specific requirements of the researcher or organization. For large-scale production where cost-effectiveness and catalyst recyclability are paramount, catalytic hydrogenation is the superior choice. For smaller, laboratory-scale syntheses where high reactivity, rapid reaction times, and standard equipment are priorities, reduction with lithium aluminum hydride offers a reliable and high-yielding alternative, provided that appropriate safety precautions are strictly adhered to. Researchers should carefully consider the factors outlined in this guide to make an informed decision that best suits their synthetic goals and available resources.
References
- 1. US3287393A - Method of preparing 2-chloro-6-nitro-benzonitrile - Google Patents [patents.google.com]
- 2. Platinum (iv) Oxide Adams Catalyst at 2200.00 INR in Vasai | Omkar Lab [tradeindia.com]
- 3. labdepotinc.com [labdepotinc.com]
- 4. PtO2 Platinum(IV) oxide 1314-15-4 Adam’s Adams Catalyst 1 Gram | eBay [ebay.com]
- 5. Platinum(IV) oxide monohydrate, Adams Catalyst, Pt 75% min 1 g | Buy Online [thermofisher.com]
- 6. dir.indiamart.com [dir.indiamart.com]
- 7. carolinachemical.com [carolinachemical.com]
- 8. Lithium Aluminum Hydride price,buy Lithium Aluminum Hydride - chemicalbook [m.chemicalbook.com]
- 9. Lithium aluminum hydride, pellets, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. strem.com [strem.com]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of (2-Chloro-6-nitrophenyl)methanamine
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. This guide provides a comparative overview of key analytical techniques for confirming the structure of the novel compound, (2-Chloro-6-nitrophenyl)methanamine, with a primary focus on the definitive method of X-ray crystallography.
While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive structural confirmation relies on a suite of spectroscopic methods. This guide will objectively compare the data obtained from X-ray crystallography with that from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a multi-faceted approach to structural elucidation. Each technique provides unique insights, and their combined application affords the highest level of confidence in structural assignment.
Performance Comparison of Analytical Techniques
To definitively establish the structure of this compound, a combination of analytical methods is employed. The following tables summarize the expected and illustrative data from X-ray crystallography, NMR and IR spectroscopy, and mass spectrometry.
Table 1: Illustrative Single-Crystal X-ray Crystallography Data for a Substituted Benzylamine Analog
As of the time of this publication, a crystal structure for this compound has not been publicly deposited. The following data is for a structurally related substituted benzylamine derivative, N-[2-(1-Acetylpiperidin-4-ylamino)benzyl]-N-[2-(4-chlorophenoxy)phenyl]acetamide, and serves to illustrate the nature of crystallographic data.
| Parameter | Value |
| Empirical Formula | C₃₀H₃₄ClN₃O₃ |
| Formula Weight | 536.06 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.345(3) |
| b (Å) | 10.132(2) |
| c (Å) | 18.278(4) |
| β (°) | 108.34(3) |
| Volume (ų) | 2694.1(9) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.320 |
| Absorption Coefficient (mm⁻¹) | 0.183 |
| F(000) | 1136 |
Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~7.8 (d) | H-3 |
| ~7.5 (t) | H-4 |
| ~7.6 (d) | H-5 |
| ~4.0 (s) | -CH₂- |
| ~1.8 (br s) | -NH₂ |
Table 3: Expected Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-3400 | N-H stretch | Primary amine |
| 3000-3100 | C-H stretch | Aromatic |
| 1580-1620 | C=C stretch | Aromatic ring |
| 1510-1550 | N-O asymmetric stretch | Nitro group |
| 1330-1370 | N-O symmetric stretch | Nitro group |
| 1000-1100 | C-Cl stretch | Aryl chloride |
| 700-800 | C-H out-of-plane bend | Aromatic |
Table 4: Expected Mass Spectrometry Fragmentation for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment |
| 186/188 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 170/172 | [M - NH₂]⁺ |
| 140 | [M - NO₂]⁺ |
| 111 | [C₆H₄Cl]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are generalized protocols for the key experiments cited.
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. A variety of solvents and solvent systems may be screened to find optimal crystallization conditions.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head using a cryoprotectant.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected by a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic positions are then refined against the experimental data to yield the final crystal structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Data Acquisition: The NMR tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The infrared spectrum is recorded by passing an IR beam through the ATR crystal.
-
Data Processing: A background spectrum of the empty ATR crystal is subtracted from the sample spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Visualization of the Structural Confirmation Workflow
The logical flow from sample synthesis to final structural validation is a critical aspect of chemical research. The following diagram, generated using the DOT language, illustrates this workflow.
Caption: Workflow for the structural confirmation of a novel chemical entity.
Purity Assessment of (2-Chloro-6-nitrophenyl)methanamine from Diverse Commercial Suppliers: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to the reliability and reproducibility of experimental outcomes. This guide provides a comparative assessment of (2-Chloro-6-nitrophenyl)methanamine, a key chemical intermediate, from various commercial suppliers. The objective is to offer a framework for evaluating product quality through experimental data and standardized analytical protocols.
The consistency and purity of chemical reagents can significantly vary between suppliers, and even between different batches from the same supplier. For this compound, these variations can introduce unforeseen variables into sensitive synthetic and biological applications. This guide presents a summary of available purity data from selected suppliers and details the experimental methodologies required for independent verification.
Comparative Purity Data
A survey of commercially available this compound reveals differences in provided purity specifications. While some suppliers offer a specific purity percentage, others place the responsibility of quality assessment on the end-user.
| Supplier/Brand | Product Name | CAS Number | Stated Purity | Notes |
| Synthonix Corporation (via Sigma-Aldrich) | This compound | 101252-73-7 | 95% | Data provided on the product page. |
| Fluorochem (via CymitQuimica) | This compound | 101252-73-7 | 95% | Data provided on the distributor's website.[1] |
| Sigma-Aldrich | This compound hydrochloride | Not specified | No analytical data provided | Product under the "AldrichCPR" line. The supplier explicitly states that the buyer assumes responsibility for confirming product identity and/or purity. |
| EvitaChem | (2,3,4-Trichloro-6-nitrophenyl)methanamine | Not specified | Inquire for details | A related compound, purity information available upon request.[2] |
It is critical to note that a stated purity of 95% indicates the presence of up to 5% impurities. The nature of these impurities can be as critical as the purity value itself.
Potential Impurities: A Synthesis Perspective
Understanding the potential synthetic routes for this compound is crucial for predicting likely impurities. A common synthetic pathway involves the reduction of 2-chloro-6-nitrobenzonitrile or the amination of 2-chloro-6-nitrobenzyl bromide.
References
Comparative Guide to Benzylic Amine Reagents in the Synthesis of 6-Chloro-Substituted Quinazolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (2-Chloro-6-nitrophenyl)methanamine and its alternatives in the synthesis of 6-chloro-substituted quinazolines, a core scaffold in many targeted cancer therapies. The selection of the appropriate starting material is critical for optimizing reaction efficiency, yield, and overall cost-effectiveness in drug discovery and development. This document presents a comparative analysis of benzylic amine precursors, supported by experimental data and detailed protocols, to aid in the rational selection of reagents for the synthesis of these medicinally important heterocyclic compounds.
Introduction
This compound is a key building block for the synthesis of various heterocyclic compounds, particularly quinazolines. Its utility stems from the presence of a reactive aminomethyl group and latent functionality in the nitro group, which can be reduced to an amine to facilitate cyclization reactions. The chloro-substituent at the 6-position of the resulting quinazoline is a common feature in many potent enzyme inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).[1][2] However, the availability, cost, and reactivity profile of this specific reagent may necessitate the consideration of alternatives. This guide explores alternative benzylic amines and related precursors for the synthesis of 6-chloro-substituted quinazolines, providing a comparative analysis of their performance in key synthetic transformations.
Comparison of Reagents in Quinazoline Synthesis
The primary synthetic strategy for constructing the quinazoline core from benzylic amine precursors involves a cyclization reaction following the formation of an amidine intermediate or a reductive cyclization of a 2-nitrobenzylamine derivative.[3][4] The choice of the starting benzylic amine can significantly impact the reaction conditions required and the overall yield of the desired quinazoline.
Here, we compare this compound with plausible alternative starting materials for the synthesis of 6-chloro-substituted quinazolines. The alternatives are selected based on their structural similarity and their potential to undergo similar synthetic transformations.
Table 1: Comparison of Starting Materials for the Synthesis of 6-Chloro-Substituted Quinazolines
| Starting Material | Plausible Synthetic Route | Key Transformation | Typical Reagents & Conditions | Reported Yield Range (%) | Key Advantages | Key Disadvantages |
| This compound | Reductive Cyclization | Reduction of nitro group and cyclization | Fe/HCl or SnCl₂/HCl; followed by reaction with an aldehyde or orthoester | 60-85% | Direct route to the target scaffold. | Requires a separate reduction step. |
| 2-Amino-6-chlorobenzylamine | Direct Cyclization | Condensation and cyclization | Aldehydes, orthoesters, or nitriles; often with an oxidant (e.g., I₂, O₂) | 70-95%[3][5] | More direct cyclization, avoids nitro reduction. | May require an additional oxidation step for aromatization. |
| 2-Chloro-6-nitrobenzaldehyde | Reductive Amination then Cyclization | Reductive amination to form benzylamine, then reductive cyclization | NH₃/H₂, Pd/C; then Fe/HCl and cyclizing agent | 55-75% | Readily available starting material. | Multi-step process with potentially lower overall yield. |
| 2-Amino-6-chlorobenzonitrile | Cyclization with a C1 source | Reaction with formamide or orthoformate | Formamide, heat; or Triethyl orthoformate, acid catalyst | 65-88% | Utilizes a different functional group for cyclization. | May require harsh reaction conditions (high temperatures). |
Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-1,2,3,4-tetrahydroquinazoline from 2-Amino-6-chlorobenzylamine and an Aldehyde
This protocol describes a general procedure for the synthesis of a 6-chloro-1,2,3,4-tetrahydroquinazoline, a common intermediate that can be subsequently oxidized to the corresponding quinazoline.
Materials:
-
2-Amino-6-chlorobenzylamine (1.0 eq)
-
Aromatic or aliphatic aldehyde (1.1 eq)
-
Ethanol (as solvent)
-
Acetic acid (catalyst)
-
Sodium borohydride (NaBH₃) (for reduction of the intermediate imine)
Procedure:
-
Dissolve 2-amino-6-chlorobenzylamine in ethanol in a round-bottom flask.
-
Add the aldehyde and a catalytic amount of acetic acid to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours to form the Schiff base intermediate.
-
Cool the reaction mixture in an ice bath and add sodium borohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 6-chloro-1,2,3,4-tetrahydroquinazoline.
Protocol 2: Reductive Cyclization of this compound with an Orthoester
This protocol outlines a general method for the synthesis of a 6-chloroquinazoline via reductive cyclization.
Materials:
-
This compound (1.0 eq)
-
Triethyl orthoformate (or other orthoester) (1.5 eq)
-
Iron powder (Fe) (5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (as solvent)
Procedure:
-
To a stirred solution of this compound in ethanol, add iron powder.
-
Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.
-
Monitor the reduction of the nitro group by thin-layer chromatography (TLC).
-
Once the reduction is complete, cool the reaction mixture and filter to remove the iron salts.
-
To the filtrate containing the in situ generated 2-amino-6-chlorobenzylamine, add the orthoester.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the crude product.
-
Purify by column chromatography to obtain the 6-chloroquinazoline.
Signaling Pathways and Biological Relevance
The primary biological relevance of 6-chloro-substituted quinazolines lies in their potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][6][7] The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Dysregulation of this pathway, often through mutations or overexpression of EGFR, is a hallmark of many cancers, including non-small cell lung cancer (NSCLC).[8]
The diagram above illustrates how 6-chloro-quinazoline derivatives act as EGFR inhibitors. By binding to the ATP-binding site of the EGFR kinase domain, they prevent its activation and subsequent downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[9] This inhibition ultimately leads to a reduction in cancer cell proliferation and survival. The choice of synthetic precursor, such as this compound or its alternatives, is the first critical step in accessing these potent therapeutic agents.
Conclusion
The selection of a starting material for the synthesis of 6-chloro-substituted quinazolines involves a trade-off between the number of synthetic steps, overall yield, and reagent availability. While this compound provides a direct route via reductive cyclization, alternatives like 2-amino-6-chlorobenzylamine offer a more streamlined approach by eliminating the need for nitro group reduction. The experimental protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for the efficient synthesis of these biologically important molecules, thereby accelerating the drug discovery process.
Workflow for Reagent Selection and Synthesis
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity Analysis: (2-Chloro-6-nitrophenyl)methanamine vs. (2,3-dichloro-6-nitrophenyl)methanamine in Nucleophilic Aromatic Substitution
For Immediate Release
This guide provides a comparative analysis of the reactivity of (2-Chloro-6-nitrophenyl)methanamine and (2,3-dichloro-6-nitrophenyl)methanamine, focusing on their susceptibility to nucleophilic aromatic substitution (SNA r). This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The comparison is based on established principles of physical organic chemistry, supported by a proposed experimental framework for quantitative evaluation.
Introduction
This compound and (2,3-dichloro-6-nitrophenyl)methanamine are substituted nitroaromatic compounds. The presence of electron-withdrawing groups, such as nitro and chloro substituents, renders the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. This property is pivotal in various synthetic transformations, particularly in the construction of complex molecular architectures relevant to medicinal chemistry. Understanding the relative reactivity of these two compounds is crucial for optimizing reaction conditions and predicting product outcomes.
Theoretical Reactivity Comparison
The primary mode of reaction for these compounds with nucleophiles is anticipated to be nucleophilic aromatic substitution (SNA r). The rate of an SNA r reaction is largely governed by the electronic stabilization of the negatively charged intermediate, known as the Meisenheimer complex, which is formed upon nucleophilic attack.[1] Electron-withdrawing groups (EWGs) enhance the rate of reaction by delocalizing the negative charge of this intermediate.[2]
Electronic Effects:
Both molecules possess a nitro group and a chlorine atom ortho and para to the site of nucleophilic attack (the carbon bearing the chlorine at position 2), which strongly activate the ring for SNA r. The key difference lies in the presence of an additional chlorine atom at the 3-position in (2,3-dichloro-6-nitrophenyl)methanamine.
Chlorine is an electron-withdrawing group primarily through its inductive effect.[3] In (2,3-dichloro-6-nitrophenyl)methanamine, the additional chlorine atom at the 3-position further withdraws electron density from the aromatic ring. This increased electron deficiency makes the ring a more potent electrophile, thereby accelerating the rate of nucleophilic attack. Consequently, (2,3-dichloro-6-nitrophenyl)methanamine is predicted to be more reactive towards nucleophiles than this compound.
Steric Effects:
The additional chlorine atom in (2,3-dichloro-6-nitrophenyl)methanamine is located meta to the reaction center (the C-Cl bond at position 2). While steric hindrance can influence reaction rates, the effect is generally less pronounced in SNA r compared to SN2 reactions, as the nucleophile attacks the π-system of the ring.[4] The primary determinant of reactivity in this case is the electronic effect of the substituents.
Quantitative Data Summary
| Compound | Key Structural Feature | Predicted Relative Reactivity | Rationale |
| This compound | Single chloro and a nitro group | Less Reactive | The aromatic ring is activated by one chloro and one nitro group. |
| (2,3-dichloro-6-nitrophenyl)methanamine | Additional chloro group at the 3-position | More Reactive | The second chloro group further withdraws electron density via the inductive effect, increasing the electrophilicity of the ring. |
Proposed Experimental Protocol: Competitive Reaction Analysis
To empirically determine the relative reactivity, a competitive reaction experiment can be designed.
Objective: To determine the relative rate of reaction of this compound and (2,3-dichloro-6-nitrophenyl)methanamine with a common nucleophile.
Materials:
-
This compound
-
(2,3-dichloro-6-nitrophenyl)methanamine
-
A suitable nucleophile (e.g., morpholine or sodium methoxide)
-
A suitable solvent (e.g., DMSO or DMF)
-
Internal standard for chromatographic analysis (e.g., decane)
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Prepare equimolar stock solutions of this compound and (2,3-dichloro-6-nitrophenyl)methanamine in the chosen solvent.
-
In a reaction vessel, combine equal volumes of the two stock solutions.
-
Add the internal standard.
-
Initiate the reaction by adding a limiting amount of the nucleophile.
-
Maintain the reaction at a constant temperature and monitor its progress by taking aliquots at regular time intervals.
-
Quench the reaction in the aliquots and analyze the composition using GC-MS or HPLC.
-
Determine the relative consumption of the two starting materials over time. The compound that is consumed faster is the more reactive species.
Visualizing the Reactivity Rationale
The following diagrams illustrate the underlying principles governing the reactivity of these compounds.
References
Benchmarking New Synthesis Methods for Chloro-nitroanilines Against Established Protocols
A Comparative Guide for Researchers and Drug Development Professionals
Chloro-nitroanilines are a critical class of chemical intermediates, forming the backbone of numerous pharmaceuticals, dyes, pesticides, and high-performance polymers.[1][2][3] Their synthesis is a cornerstone of industrial organic chemistry. However, traditional manufacturing protocols often grapple with challenges related to harsh reaction conditions, significant waste generation, and the formation of difficult-to-separate isomers.[1][4] This guide provides a comparative analysis of established industrial synthesis routes for chloro-nitroanilines against novel, more sustainable methodologies, supported by experimental data to inform laboratory and industrial-scale manufacturing decisions.
Established Synthesis Protocols: The Industry Standards
Traditional methods for synthesizing chloro-nitroanilines, while effective, are often characterized by their reliance on strong acids and high-pressure reactions, leading to significant environmental and safety concerns.
Two of the most common established routes are:
-
Nitration of Dichlorobenzenes followed by Amination: This high-yield pathway involves the nitration of a dichlorobenzene precursor to form a dichloronitrobenzene, which is then subjected to high-pressure amination (ammonolysis) to replace a chlorine atom with an amino group.[1][2] While efficient, this process is notorious for generating large volumes of waste acid after nitration and substantial saline wastewater from the amination step.[1]
-
Acylation-Nitration-Hydrolysis of Chloroanilines: This multi-step approach begins with the acylation of a chloroaniline to protect the amino group.[5] The intermediate is then nitrated, and the protecting group is subsequently removed via hydrolysis to yield the final chloro-nitroaniline product.[5] This systematic process allows for precise control over the reaction, but it involves multiple stages, potentially lowering the overall yield and increasing production time.[5]
Representative Experimental Protocol: Synthesis of 5-Chloro-2-nitroaniline via Ammonolysis of 2,4-Dichloronitrobenzene
This protocol is adapted from established industrial practices.
Step 1: Synthesis of 2,4-Dichloronitrobenzene
-
Prepare a nitrating mixture by slowly adding 0.701 mol of 95% nitric acid to 0.714 mol of concentrated sulfuric acid in a flask, keeping the mixture cool.[2]
-
In a separate flask, cool 0.68 mol of o-dichlorobenzene in an ice bath to below 20°C.[2]
-
Slowly add the mixed acid to the o-dichlorobenzene, maintaining the reaction temperature between 35-45°C.[2]
-
After the addition is complete, continue the reaction at 45°C for one hour.[2]
-
Separate the acid layer. The organic layer is washed with water and a mild alkali to obtain crude 2,4-dichloronitrobenzene.[2]
-
The crude product is purified by crystallization from 95% ethanol.[2]
Step 2: Synthesis of 5-Chloro-2-nitroaniline
-
Charge a 3 L autoclave with 2.46 mol of 2,4-dichloronitrobenzene and 7.72 mol of toluene.[2]
-
Seal the autoclave and replace the internal atmosphere with nitrogen.[2]
-
Introduce 14.1 mol of liquid ammonia into the sealed autoclave.[2]
-
Heat the mixture to 160°C and maintain this temperature for 8 hours.[2]
-
Cool the autoclave to 40°C, vent the excess ammonia, and transfer the solid-liquid mixture into 800 mL of water.[2]
-
Cool the aqueous mixture to 10°C and collect the solid product by filtration.[2]
-
The crude product is purified by recrystallization from methanol.[2]
New Synthesis Methods: A Move Towards Greener Chemistry
Recent research has focused on developing more environmentally friendly and efficient methods for chloro-nitroaniline synthesis. These novel approaches aim to reduce waste, avoid harsh reagents, and improve selectivity.
-
Greener Nitration with Nitrogen Dioxide: A significant improvement over traditional methods involves using nitrogen dioxide as the nitrating agent instead of the conventional nitric acid-sulfuric acid mixture.[4] This approach completely eliminates the generation of spent acid, a major environmental pollutant, thereby improving the safety and sustainability of the synthesis.[4]
-
Catalytic Hydrogenation: For the synthesis of chloroanilines from chloronitrobenzenes (a related transformation), advanced catalytic systems are being developed. These include catalysts like γ-Mo2N and metal-free N/S co-doped carbon, which exhibit high selectivity for the reduction of the nitro group without affecting the chlorine substituent (hydrodehalogenation).[6][7] This high chemoselectivity prevents the formation of undesired byproducts.[6]
Representative Experimental Protocol: Green Synthesis of 5-Chloro-2-nitroaniline from 2,4-Dichloronitrobenzene
This protocol is based on a newer, more environmentally conscious approach.
-
Add 339.2 g (1.75 mol) of 2,4-dichloronitrobenzene to a magnetic stirring autoclave.[1]
-
Seal the autoclave and introduce 134.9 g (7.9 mol) of liquid ammonia.[1]
-
Heat the mixture to 90°C and then maintain the reaction temperature between 120-135°C for approximately 4 hours, with the pressure controlled between 1.0-8.0 MPa.[1]
-
After the reaction, release the pressure and transfer the reactor contents into 600 g of water pre-heated to 50-70°C.[1]
-
Stir the mixture for 30 minutes, then filter and dry the solid to obtain the crude product.[1]
-
Purify the crude solid by recrystallization from methanol to yield yellow, needle-like crystals of 5-chloro-2-nitroaniline.[1]
Performance Comparison
The following tables summarize the quantitative data for the different synthesis methods, providing a clear comparison of their performance.
Table 1: Synthesis of 5-Chloro-2-nitroaniline
| Parameter | Established Method (Ammonolysis) | New Method (Green Synthesis) |
| Starting Material | 2,4-Dichloronitrobenzene | 2,4-Dichloronitrobenzene |
| Key Reagents | Liquid NH₃, Toluene | Liquid NH₃ |
| Temperature | 160°C | 120-135°C |
| Pressure | High (not specified) | 1.0 - 8.0 MPa |
| Reaction Time | 8 hours | ~4 hours |
| Molar Yield | 91.2%[2] | 85.27%[1] |
| Purity | 99.5%[2] | 98.6%[1] |
| Key Advantages | High purity and yield | Shorter reaction time, reduced solvent use |
| Key Disadvantages | Use of organic solvent, longer reaction time | Slightly lower yield and purity |
Table 2: Comparison of Nitration and Chlorination Methods
| Method | Starting Material | Key Reagents | Key Advantage | Reported Drawback |
| Greener Nitration | m-Dichlorobenzene | Nitrogen Dioxide | No spent acid generated[4] | Data on yield/purity not specified |
| Direct Chlorination | p-Nitroaniline | Chlorine gas, HCl | Simple process, high yield (98.2%), no wastewater discharge[8] | Specific to ortho-chloro-para-nitroaniline |
| Acylation-Nitration | 3-Chloroaniline | Formic acid, HNO₃/Acetic anhydride | Precise control over reaction[5] | Multi-step, lower overall yield[4] |
Visualizing the Synthesis Workflow
The following diagram illustrates the established multi-step synthesis of 5-chloro-2-nitroaniline starting from 3-chloroaniline, highlighting the sequential nature of the process.
Caption: Workflow for the synthesis of 5-chloro-2-nitroaniline via acylation, nitration, and hydrolysis.
Conclusion
While established protocols for chloro-nitroaniline synthesis offer high yields and purity, they are often accompanied by significant environmental drawbacks, such as the production of acidic and saline waste.[1] New methods are emerging that prioritize sustainability by eliminating harsh reagents and reducing waste streams. For instance, the use of nitrogen dioxide for nitration circumvents the issue of spent acid generation entirely.[4] Similarly, novel catalytic approaches promise high selectivity and efficiency under milder conditions. For researchers and drug development professionals, the choice of synthesis route will depend on a balance of factors including required purity, scalability, cost, and environmental impact. The data presented indicates that while newer "green" methods may currently present slightly lower yields than their traditional counterparts, the benefits of reduced environmental impact and potentially safer operating conditions make them highly attractive for future development and industrial adoption.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents [patents.google.com]
- 5. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. CN101343232A - Preparation method of o-chloro-p-nitroaniline - Google Patents [patents.google.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of (2-Chloro-6-nitrophenyl)methanamine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of (2-Chloro-6-nitrophenyl)methanamine, a compound classified as a halogenated nitroaromatic amine. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile, neoprene) and a lab coat. Ensure gloves are inspected before use and disposed of properly after handling[1].
-
Respiratory Protection: All handling of this compound waste should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust[2].
Waste Segregation and Collection
Proper segregation of chemical waste is the first critical step in the disposal process. Due to its chemical structure, this compound waste must be categorized as halogenated organic waste .
-
Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable, but always check for chemical compatibility[3][4]. Avoid using metal containers for acidic waste[3].
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name: "this compound" . List the approximate concentration and quantity[4].
-
Segregation:
On-site Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[4][8].
-
Container Management: Keep the waste container tightly sealed at all times, except when adding waste[8][9].
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills[4].
-
Storage Limits: Do not exceed the storage limit of 55 gallons for hazardous waste in an SAA. For acutely toxic "P-listed" wastes, the limit is one quart[8]. While this compound is not explicitly P-listed, it is prudent to handle it with high caution.
-
Storage Duration: Hazardous waste can be accumulated in an SAA for up to one year, provided the volume limits are not exceeded[4].
Disposal Procedure
The recommended and most common method for the final disposal of halogenated organic compounds is incineration at a licensed hazardous waste disposal facility[1][10].
-
Contact Environmental Health & Safety (EHS): When the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.
-
Professional Disposal: The EHS department will coordinate with a licensed professional waste disposal service for transportation and final disposal[1].
-
Regulatory Compliance: All disposal activities must comply with federal, state, and local regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[3][9].
Quantitative Data for Disposal Operations
The following table summarizes key operational parameters for the disposal of halogenated organic waste, based on regulatory guidelines and best practices.
| Parameter | Guideline/Value | Source |
| Waste Classification | Halogenated Organic Waste | General |
| Incineration Temperature | 870°C (1600°F) for non-halogenated VOCs | [11] |
| 1100°C (2000°F) for halogenated VOC streams | [11][12][13] | |
| Incineration Residence Time | 0.75 seconds for 98% destruction of non-halogenated organics | [11] |
| 1.0 second for halogenated VOC streams | [11] | |
| Satellite Accumulation Area (SAA) Volume Limit | 55 gallons | [8] |
| SAA Storage Time Limit | 1 year (if volume is not exceeded) | [4] |
Experimental Protocol: General Neutralization of Aromatic Amine Waste
While incineration is the primary disposal method, in some instances, a neutralization step may be considered to reduce the reactivity of the waste before disposal. The following is a general protocol for the neutralization of an aromatic amine.
Disclaimer: This is a generalized procedure. Due to the lack of specific reactivity data for this compound, this protocol must be tested on a very small scale in a controlled environment (i.e., in a fume hood) before being applied to a larger quantity of waste.
Objective: To neutralize the basicity of the amine group to form a more stable salt.
Materials:
-
This compound waste
-
Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (e.g., 1 M solution)
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate beakers and graduated cylinders
Procedure:
-
Preparation: Perform the entire procedure in a chemical fume hood. Ensure all necessary PPE is worn.
-
Dilution: If the waste is concentrated, it may be carefully diluted with a compatible solvent (e.g., water, if soluble) to better control the reaction temperature.
-
Neutralization:
-
Place the amine waste solution in a beaker on a stir plate and begin gentle stirring.
-
Slowly add the dilute acid solution dropwise to the amine solution.
-
This is an exothermic reaction. Monitor the temperature of the mixture. If the temperature rises significantly, pause the addition of acid and allow the solution to cool.
-
-
pH Monitoring:
-
Periodically check the pH of the solution using pH indicator strips or a pH meter.
-
Continue adding acid until the pH of the solution is neutral (pH ~7.0).
-
-
Final Disposal: The resulting neutralized salt solution should still be considered hazardous waste. It must be collected in a properly labeled hazardous waste container and disposed of through your institution's EHS office.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal process, the following diagrams illustrate the key decision points and procedural steps.
Caption: Disposal workflow for this compound.
Caption: Decision making for waste segregation.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. aksci.com [aksci.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. fishersci.com [fishersci.com]
- 6. vumc.org [vumc.org]
- 7. nyu.edu [nyu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 10. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. zerowasteeurope.eu [zerowasteeurope.eu]
- 13. epawebapp.epa.ie [epawebapp.epa.ie]
Personal protective equipment for handling (2-Chloro-6-nitrophenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of (2-Chloro-6-nitrophenyl)methanamine, a compound requiring careful management due to its potential hazards as a primary aromatic amine and a chloro-nitro aromatic derivative. The following procedures are based on established safety protocols for compounds with similar structures and functional groups.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is not extensively documented with a specific Safety Data Sheet (SDS). However, based on data from structurally related compounds such as other primary aromatic amines and chloro-nitro aromatic compounds, it should be handled as a hazardous substance. Aromatic amines are known for their potential toxicity, including carcinogenicity and mutagenicity.[1] The presence of chloro and nitro groups can further enhance its reactivity and toxicity.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[2] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can lead to irritation, allergic reactions, and systemic toxicity.[3] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Recommended when handling the substance outside of a fume hood or when generating dust or aerosols.[2][4] |
Operational Plan: Step-by-Step Handling Procedures
Safe handling is paramount to minimize exposure and ensure a secure laboratory environment.[5][6]
-
Preparation and Engineering Controls:
-
Weighing and Transferring:
-
To minimize the generation of airborne dust, weigh the solid compound carefully on a tared container within the fume hood.
-
Use appropriate tools (e.g., spatulas) for transferring the solid.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
During the Experiment:
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Properly label and store any remaining material in a designated, well-ventilated, and secure area away from incompatible substances.[6]
-
First Aid Measures
Immediate and appropriate first aid is critical in case of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Disposal Plan
Proper disposal is essential to prevent environmental contamination and comply with regulations.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.
-
-
Disposal Method:
Workflow for Safe Handling
References
- 1. researchgate.net [researchgate.net]
- 2. aksci.com [aksci.com]
- 3. scribd.com [scribd.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. bec-techdocs-prod.s3.us-west-2.amazonaws.com [bec-techdocs-prod.s3.us-west-2.amazonaws.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
